Cenicriviroc mesylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
Properties
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-28-6 | |
| Record name | Cenicriviroc mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENICRIVIROC MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cenicriviroc Mesylate: A Deep Dive into its Mechanism of Action in Liver Fibrosis
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the mechanism of action of Cenicriviroc (CVC) mesylate, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), in the context of liver fibrosis. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of hepatology and fibrosis.
Executive Summary
Liver fibrosis, a wound-healing response to chronic liver injury, can progress to cirrhosis and end-stage liver disease. A key driver of this process is the inflammatory response, mediated by the infiltration of immune cells into the liver. Cenicriviroc, by blocking the CCR2 and CCR5 pathways, targets the recruitment of these inflammatory cells, thereby disrupting the fibrogenic cascade. This whitepaper will elucidate the molecular mechanisms, present quantitative data from key preclinical and clinical studies, detail experimental methodologies, and visualize the complex signaling pathways involved.
Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5
Cenicriviroc's primary mechanism of action lies in its ability to simultaneously block two key chemokine receptors: CCR2 and CCR5.[1][2] These receptors and their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1 or CCL2) for CCR2 and regulated on activation, normal T cell expressed and secreted (RANTES or CCL5) for CCR5, are instrumental in the migration of monocytes and macrophages to sites of inflammation.[1][2]
In the context of liver injury, damaged hepatocytes release danger signals that activate resident Kupffer cells. These activated Kupffer cells, along with other liver cells, produce chemokines like CCL2 and CCL5. This chemokine gradient attracts CCR2- and CCR5-expressing monocytes from the bloodstream into the liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which perpetuate the inflammatory response and activate hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
By antagonizing both CCR2 and CCR5, Cenicriviroc effectively cuts off this recruitment signal, leading to a reduction in the influx of inflammatory monocytes and macrophages into the injured liver.[1][3] This dampening of the inflammatory response is a critical first step in its anti-fibrotic effect.
Signaling Pathways Modulated by Cenicriviroc
The anti-fibrotic effects of Cenicriviroc extend beyond simply blocking immune cell recruitment. It directly and indirectly influences the signaling pathways that govern hepatic stellate cell activation and collagen deposition.
Impact on Hepatic Stellate Cell Activation
Activated HSCs are the central effectors of liver fibrosis. Upon activation, they transdifferentiate into myofibroblast-like cells, which are characterized by the expression of α-smooth muscle actin (α-SMA) and the prolific production of extracellular matrix (ECM) proteins, predominantly collagen type I.[1]
The inflammatory milieu created by infiltrating immune cells is a potent activator of HSCs. Pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β), are key mediators in this process. By reducing the number of inflammatory macrophages, Cenicriviroc indirectly reduces the concentration of these pro-fibrotic cytokines in the liver microenvironment.
Furthermore, studies suggest that CCR5 is expressed on HSCs, and its activation can directly promote their migration and activation.[4] Therefore, Cenicriviroc's antagonism of CCR5 may have a direct inhibitory effect on HSCs.
The following diagram illustrates the signaling cascade leading to liver fibrosis and the points of intervention for Cenicriviroc.
Caption: Cenicriviroc's primary mechanism of action in liver fibrosis.
Interference with TGF-β/SMAD Signaling
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. It signals through a receptor complex to phosphorylate and activate SMAD proteins (SMAD2 and SMAD3). These activated SMADs then translocate to the nucleus and, in conjunction with other transcription factors, drive the expression of pro-fibrotic genes, including those for collagen type I and α-SMA.
While Cenicriviroc's primary effect on the TGF-β pathway is likely indirect through the reduction of TGF-β-producing inflammatory cells, some evidence suggests a more direct interplay. Studies have shown that Cenicriviroc can inhibit TGF-β-induced collagen-I expression in fibroblasts.[5] This suggests that the CCR2/CCR5 signaling pathways may cross-talk with the TGF-β/SMAD pathway within HSCs.
The following diagram details the TGF-β/SMAD signaling pathway and the potential point of modulation by Cenicriviroc.
Caption: TGF-β/SMAD signaling pathway and potential modulation by Cenicriviroc.
Quantitative Data from Preclinical and Clinical Studies
The anti-fibrotic efficacy of Cenicriviroc has been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Summary of Quantitative Data from Preclinical Studies
| Animal Model | Key Findings | Reference |
| Thioacetamide-induced Liver Fibrosis (Rat) | Significant reduction in liver collagen deposition. | [3] |
| Reduction in collagen type 1 protein and mRNA expression. | [3] | |
| Diet-induced NASH (Mouse) | Significant reduction in the non-alcoholic fatty liver disease activity score (NAS). | [3] |
| Significant reduction in collagen deposition. | [3] | |
| Reduction in α-SMA expression. | [6] | |
| Thioglycollate-induced Peritonitis (Mouse) | Significant reduction in monocyte/macrophage recruitment in vivo at doses ≥20 mg/kg/day (p < 0.05). | [3] |
Table 2: Summary of Quantitative Data from the Phase 2b CENTAUR Clinical Trial
| Endpoint | Cenicriviroc Group | Placebo Group | p-value | Reference |
| Improvement in fibrosis by ≥1 stage with no worsening of steatohepatitis (Year 1) | 20% | 10% | 0.02 | [7] |
| Resolution of steatohepatitis and no worsening of fibrosis (Year 1) | 8% | 6% | 0.49 | [7] |
| Improvement in fibrosis by at least one stage (patients who crossed over to CVC in Year 2) | 35% | N/A | N/A | [4][8] |
Note: The Phase 3 AURORA trial did not meet its primary endpoint of fibrosis improvement.[9][10]
Detailed Methodologies for Key Experiments
To ensure the reproducibility and clear understanding of the foundational research, this section provides detailed protocols for the key animal models used to evaluate Cenicriviroc's efficacy.
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
This model is widely used to induce chronic liver injury and fibrosis.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction: Intraperitoneal (i.p.) injection of TAA (e.g., 200 mg/kg body weight) dissolved in saline, administered 2-3 times per week for several weeks (e.g., 8-12 weeks).[11][12][13]
-
Cenicriviroc Administration: Administered orally via gavage at specified doses (e.g., 20 or 100 mg/kg/day) concurrently with TAA administration.[14]
-
Endpoint Analysis:
-
Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[6] Fibrosis is often scored using a standardized system (e.g., METAVIR).
-
Immunohistochemistry: Staining for α-SMA to identify activated HSCs and for markers of inflammatory cells (e.g., F4/80 for macrophages).[11][12]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) of liver tissue to measure mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) and inflammatory markers.
-
Biochemical Assays: Measurement of serum levels of liver enzymes (ALT, AST) and hydroxyproline content in the liver as a quantitative measure of collagen.
-
The following diagram outlines the experimental workflow for the TAA-induced liver fibrosis model.
Caption: Experimental workflow for TAA-induced liver fibrosis model.
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice
This model recapitulates many of the metabolic and histological features of human NASH.
-
Animals: Typically C57BL/6J mice.
-
Diet: A diet deficient in choline and defined by L-amino acids, with a high-fat content (e.g., 60 kcal% from fat) is commonly used (CDAHFD).[15] Alternatively, a high-fat, high-fructose, and high-cholesterol "Western" diet can be used.[16]
-
Duration: Mice are fed the specialized diet for an extended period (e.g., 8-24 weeks) to induce steatohepatitis and fibrosis.[15]
-
Cenicriviroc Administration: Cenicriviroc is either mixed into the diet or administered daily by oral gavage.
-
Endpoint Analysis:
-
Metabolic Parameters: Monitoring of body weight, glucose tolerance, and serum lipid profiles.
-
Histology: H&E staining for steatosis, inflammation, and ballooning (components of the NAFLD Activity Score - NAS), and Sirius Red staining for fibrosis.[6]
-
Gene and Protein Analysis: As described for the TAA model.
-
The following diagram illustrates the experimental workflow for the diet-induced NASH model.
Caption: Experimental workflow for diet-induced NASH model.
Thioglycollate-Induced Peritonitis in Mice
This model is a classic method to study leukocyte recruitment in vivo.
-
Animals: Various mouse strains can be used, such as C57BL/6 or BALB/c.
-
Induction: A single i.p. injection of sterile thioglycollate broth (e.g., 3% solution, 1-3 mL).[17][18][19]
-
Cenicriviroc Administration: Cenicriviroc is typically administered orally or i.p. prior to the thioglycollate injection.
-
Endpoint Analysis:
-
Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 24-72 hours), the peritoneal cavity is washed with sterile saline or PBS to collect the infiltrated immune cells.
-
Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid is counted, and differential cell counts are performed (e.g., using flow cytometry with specific cell surface markers for monocytes, macrophages, and neutrophils) to determine the effect of Cenicriviroc on the recruitment of specific leukocyte populations.[20]
-
The following diagram shows the workflow for the thioglycollate-induced peritonitis model.
Caption: Experimental workflow for thioglycollate-induced peritonitis model.
Conclusion
Cenicriviroc mesylate represents a targeted therapeutic approach to liver fibrosis by disrupting a central axis of inflammation and fibrogenesis. Its dual antagonism of CCR2 and CCR5 effectively reduces the recruitment of pro-inflammatory monocytes and macrophages to the injured liver. This, in turn, attenuates the activation of hepatic stellate cells and the subsequent deposition of collagen. While the Phase 3 AURORA trial did not meet its primary endpoint, the preclinical data and the fibrosis improvement observed in the Phase 2b CENTAUR trial underscore the scientific rationale for targeting these chemokine pathways in liver fibrosis. Further research is warranted to identify patient subpopulations that may derive the most benefit from this therapeutic strategy and to explore potential combination therapies that could enhance its anti-fibrotic efficacy.
References
- 1. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]
- 8. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [academiccommons.columbia.edu]
- 10. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. depts.ttu.edu [depts.ttu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Cenicriviroc: An In-depth Technical Guide to its Discovery and Development for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrogenesis, has made the development of effective pharmacotherapies challenging. One promising therapeutic target has been the inflammatory pathways that drive liver damage. Cenicriviroc (CVC), a potent, orally bioavailable dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), emerged as a leading candidate for the treatment of NASH-associated liver fibrosis. This technical guide provides a comprehensive overview of the discovery and development of Cenicriviroc for NASH, detailing its mechanism of action, preclinical evidence, and the outcomes of its pivotal clinical trials.
Mechanism of Action: Dual Antagonism of CCR2 and CCR5
The rationale for the development of Cenicriviroc for NASH is rooted in the critical role of the CCR2 and CCR5 chemokine pathways in mediating the inflammatory and fibrogenic processes in the liver.
-
CCR2 and its ligand CCL2 (MCP-1) are key players in the recruitment of inflammatory Ly-6C high monocytes from the bone marrow to the injured liver. These monocytes differentiate into macrophages that promote inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
-
CCR5 and its ligands, including CCL3, CCL4, and CCL5 (RANTES) , are also implicated in the recruitment of various immune cells, including monocytes, macrophages, and T-cells, to the liver. Furthermore, CCR5 is expressed on HSCs, and its activation can directly promote their fibrogenic activity.
Cenicriviroc was designed to simultaneously block both CCR2 and CCR5, thereby inhibiting the recruitment and activation of key inflammatory and fibrogenic cells. This dual antagonism was hypothesized to provide a more comprehensive anti-inflammatory and anti-fibrotic effect than targeting either receptor alone. Cenicriviroc has demonstrated nanomolar potency against both CCR2 and CCR5.[1]
Preclinical Development and Proof-of-Concept
The anti-inflammatory and anti-fibrotic effects of Cenicriviroc were evaluated in various preclinical models of liver and kidney fibrosis.
Experimental Protocols: Preclinical Animal Models
Diet-Induced NASH Model: A common preclinical model used to evaluate Cenicriviroc's efficacy involved feeding mice a diet high in fat (typically 40-60%), fructose, and cholesterol.[2] This diet induces a metabolic phenotype that closely mimics human NASH, including steatosis, inflammation, and progressive fibrosis. In one such study, C57BL/6J mice were fed a diet containing 40% fat, 22% fructose, and 2% cholesterol for several weeks to induce NASH and fibrosis.[2]
Thioacetamide (TAA)-Induced Liver Fibrosis Model: In this model, liver fibrosis is induced in rats by repeated intraperitoneal injections of TAA, a potent hepatotoxin that causes chronic liver injury and activation of HSCs.
Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis: This model is used to assess the anti-fibrotic potential of compounds in the context of kidney disease, which shares common fibrotic pathways with liver fibrosis.
Key Preclinical Findings
The preclinical studies demonstrated that Cenicriviroc effectively reduced monocyte and macrophage accumulation in the liver and kidneys.[1] This was associated with a significant reduction in collagen deposition and expression of pro-fibrotic genes.
| Preclinical Study Finding | Model | Cenicriviroc Dose | Key Result | Reference |
| Reduced Fibrosis Area | STAM™ mouse model of NASH | 40 mg/kg | 54.1% reduction in fibrosis area (p<0.0001) | [2] |
| Reduced NAFLD Activity Score (NAS) | STAM™ mouse model of NASH | 40 mg/kg | 1.5 point drop in NAS (p<0.01) | [2] |
| Reduced Monocyte/Macrophage Recruitment | In vivo | ≥20 mg/kg/day | Significant reduction (p < 0.05) | [1] |
| Reduced Collagen Deposition | Liver and Kidney Fibrosis Models | ≥20 mg/kg/day | Significant reduction (p < 0.05) | [1] |
Clinical Development: The CENTAUR and AURORA Trials
The promising preclinical data led to the clinical development of Cenicriviroc for NASH with liver fibrosis. The two pivotal studies were the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.
Experimental Protocol: Histological Assessment in Clinical Trials
The primary method for assessing efficacy in both the CENTAUR and AURORA trials was the histological analysis of liver biopsies. The Nonalcoholic Steatohepatitis Clinical Research Network (NASH CRN) histological scoring system was used to grade the severity of NASH and stage the extent of fibrosis.
-
NAFLD Activity Score (NAS): This is a composite score of three key histological features of NASH:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): A measure of hepatocyte injury. The NAS ranges from 0 to 8, with a score of ≥5 being highly suggestive of NASH.
-
-
Fibrosis Staging (0-4): This system stages the progression of liver fibrosis:
-
Stage 0: No fibrosis.
-
Stage 1: Perisinusoidal or periportal fibrosis.
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
Liver biopsies were typically stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Sirius red for the visualization and quantification of collagen.
Phase 2b CENTAUR Trial (NCT02217475)
The CENTAUR trial was a randomized, double-blind, placebo-controlled, multinational study designed to evaluate the efficacy and safety of Cenicriviroc in adults with NASH and liver fibrosis (stages 1-3).
Study Design:
-
Participants: 289 patients with biopsy-proven NASH (NAS ≥ 4) and fibrosis (NASH CRN stages 1-3).
-
Treatment Arms:
-
Arm A: Cenicriviroc 150 mg once daily for 2 years.
-
Arm B: Placebo for year 1, followed by Cenicriviroc 150 mg for year 2.
-
Arm C: Placebo for 2 years.
-
-
Primary Endpoint (Year 1): ≥2-point improvement in NAS with no worsening of fibrosis.
-
Key Secondary Endpoint (Year 1): Improvement in fibrosis by ≥1 stage with no worsening of NASH.
CENTAUR Trial: Baseline Characteristics
| Characteristic | Cenicriviroc (n=145) | Placebo (n=144) |
| Mean Age (years) | 54.8 | 54.9 |
| Male (%) | 48.3 | 52.1 |
| Mean BMI ( kg/m ²) | 33.7 | 33.3 |
| Type 2 Diabetes (%) | 60.0 | 59.7 |
| Mean NAS | 5.3 | 5.3 |
| Fibrosis Stage 1 (%) | 26.9 | 27.8 |
| Fibrosis Stage 2 (%) | 33.1 | 31.9 |
| Fibrosis Stage 3 (%) | 40.0 | 40.3 |
CENTAUR Trial: Efficacy Results at Year 1
| Endpoint | Cenicriviroc (n=145) | Placebo (n=144) | p-value | Odds Ratio (95% CI) |
| ≥2-point improvement in NAS and no worsening of fibrosis (Primary) | 16% | 19% | 0.52 | - |
| Improvement in fibrosis by ≥1 stage and no worsening of NASH (Key Secondary) | 20% | 10% | 0.02 | 2.2 (1.1-4.2) |
| Resolution of NASH and no worsening of fibrosis | 8% | 6% | 0.49 | - |
The CENTAUR trial did not meet its primary endpoint of a significant improvement in the NAFLD Activity Score. However, it did achieve a statistically significant improvement in the key secondary endpoint of fibrosis improvement without worsening of NASH. This anti-fibrotic effect was more pronounced in patients with more advanced fibrosis at baseline. The safety and tolerability of Cenicriviroc were comparable to placebo.
Phase 3 AURORA Trial (NCT03028740)
Based on the promising anti-fibrotic signal from the CENTAUR trial, the Phase 3 AURORA study was initiated to confirm the efficacy and safety of Cenicriviroc for the treatment of liver fibrosis in adults with NASH.
Study Design:
-
Participants: Approximately 2000 adults with biopsy-proven NASH and significant fibrosis (NASH CRN stages 2 or 3).
-
Treatment Arms: Cenicriviroc 150 mg once daily or placebo.
-
Primary Endpoint (Part 1, Month 12): Proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.
AURORA Trial: Efficacy Results at Month 12 (Part 1)
| Endpoint | Cenicriviroc (n=888) | Placebo (n=442) | p-value | Odds Ratio (95% CI) |
| ≥1-stage improvement in fibrosis and no worsening of steatohepatitis (Primary) | 22.3% | 25.5% | 0.21 | 0.84 (0.63-1.10) |
| Complete resolution of steatohepatitis and no worsening of fibrosis | 23.0% | 27.2% | 0.21 | - |
Unfortunately, the AURORA trial was terminated early for lack of efficacy.[3] The study did not demonstrate a statistically significant improvement in the primary endpoint of fibrosis improvement without worsening of NASH at 12 months.[4] The safety profile of Cenicriviroc remained favorable and consistent with previous studies.[4]
Conclusion and Future Directions
The development of Cenicriviroc for NASH represents a significant effort to target the inflammatory and fibrogenic pathways that drive disease progression. While the dual CCR2/CCR5 antagonist showed promising anti-fibrotic effects in preclinical models and in the Phase 2b CENTAUR trial, these findings were not confirmed in the larger Phase 3 AURORA study.
The discrepancy between the Phase 2 and Phase 3 results highlights the complexities of NASH drug development and the challenges of translating promising early-stage signals into definitive clinical efficacy. Several factors could have contributed to the outcome of the AURORA trial, including the heterogeneity of the NASH patient population, the limitations of histological endpoints, and the possibility that the anti-fibrotic effect of Cenicriviroc was not sufficiently robust to demonstrate a significant benefit in a large Phase 3 setting.
Despite the discontinuation of its development for NASH, the story of Cenicriviroc provides valuable lessons for the field. It underscores the importance of targeting multiple disease pathways in NASH and has paved the way for the investigation of other anti-inflammatory and anti-fibrotic agents. The extensive data generated from the Cenicriviroc clinical trial program will continue to inform the design of future studies and contribute to a deeper understanding of the pathophysiology of NASH. The journey of Cenicriviroc serves as a critical case study for researchers, scientists, and drug development professionals working to find effective treatments for this complex and prevalent disease.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. | Semantic Scholar [semanticscholar.org]
- 3. forumresearch.org [forumresearch.org]
- 4. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
Cenicriviroc: A Technical Guide to its Impact on Monocyte and Macrophage Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenicriviroc (CVC) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] These receptors and their respective ligands, primarily CCL2 (Monocyte Chemoattractant Protein-1) and CCL5 (RANTES), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory and fibrotic processes.[2][3] This technical guide provides an in-depth analysis of Cenicriviroc's mechanism of action, its quantifiable effects on monocyte and macrophage migration, and the experimental protocols used to elucidate these properties. It is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Core Mechanism of Action: Dual Blockade of CCR2 and CCR5
The recruitment of monocytes from the bone marrow and spleen to sites of injury is a critical step in the inflammatory cascade.[4] This process is largely mediated by the CCL2/CCR2 signaling axis.[5][6] Upon tissue damage, resident cells release chemokines like CCL2.[7] Circulating monocytes expressing CCR2 on their surface are attracted to this chemokine gradient, leading to their extravasation into the tissue, where they differentiate into macrophages.[3] The CCR5 receptor, expressed on various immune cells including monocytes, macrophages, and T-cells, also contributes to inflammatory cell recruitment, primarily in response to ligands like CCL5.[1][5]
Cenicriviroc exerts its effect by competitively binding to and blocking both CCR2 and CCR5.[8] This dual antagonism effectively inhibits the downstream signaling pathways that are crucial for chemotaxis, cell adhesion, and migration.[6][9] By preventing the interaction of CCL2 and CCL5 with their receptors, CVC reduces the influx of inflammatory monocytes and macrophages to the site of injury, thereby mitigating the inflammatory response and subsequent fibrogenesis.[8][10]
Quantitative Data on Cenicriviroc's Effects
The efficacy of Cenicriviroc in inhibiting monocyte and macrophage migration has been quantified in numerous preclinical studies. The data is summarized below.
Table 1: In Vitro & Ex Vivo Inhibition of Monocyte/Macrophage Migration
| Assay Type | Cell Type | Chemoattractant | CVC Concentration | % Inhibition / Effect | Reference |
| Transwell Migration Assay | Murine Bone Marrow Monocytes | CCL2 | Not specified | Significantly reduced migration vs. control | [5] |
| Transwell Migration Assay | Murine Splenic Lymphocytes (NK, CD4 T-cells) | CCL5 | Not specified | Effectively inhibited migration | [5] |
| Chemotaxis Assay (ex vivo) | Activated Murine Macrophages (F4/80+/CD11b+) | CCL2 | 1 µM | Significant inhibition of chemotaxis (p=0.018 vs. vehicle) | [8] |
| Trans-endothelial Migration | Human Monocytes (HIV-infected) | Not specified | Not specified | Greater decrease in migration compared to single antagonists | [11] |
Table 2: In Vivo Reduction of Monocyte/Macrophage Recruitment in Animal Models
| Animal Model | Species | CVC Dosage | Outcome Metric | Result | Reference |
| Thioglycollate-induced Peritonitis | Mouse | ≥20 mg/kg/day | Monocyte/Macrophage Recruitment | Significant decrease vs. vehicle control (p < 0.05) | [8][12] |
| Thioglycollate-induced Peritonitis | Mouse | 100 mg/kg BID | Monocyte/Macrophage Recruitment | Significant decrease vs. vehicle control (p < 0.05) and dexamethasone (p < 0.001) | [8] |
| Carbon Tetrachloride (CCl₄)-induced Liver Injury | Mouse | Repetitive oral application | Intrahepatic Monocyte-derived Macrophages | Significantly decreased numbers | [4] |
| Diet-induced NASH | Mouse | 0.015% in diet for 12 weeks | CD11c+CD206- M1-like macrophages | 72% fewer M1-like macrophages compared to control | [13] |
| Duchenne Muscular Dystrophy (mdx) | Mouse | 20 mg/kg/day IP | Macrophage infiltration in diaphragm | Significantly reduced | [1] |
Table 3: Impact of Cenicriviroc on Macrophage Polarization
While CVC potently inhibits the recruitment of monocytes, its direct effect on their subsequent polarization into pro-inflammatory (M1) or anti-inflammatory/reparative (M2) macrophages appears to be limited. However, some studies suggest an indirect effect by shifting the balance of macrophage populations in diseased tissue.
| Model / Cell Type | Finding | Conclusion | Reference |
| Bone Marrow-Derived Macrophages (in vitro) | CVC did not affect IFNγ- or IL-4-driven polarization towards M1 or M2 phenotypes. | CVC does not directly interfere with macrophage polarization capacity. | [5] |
| Diet-induced NASH Mouse Model (in vivo) | CVC treatment led to 72% fewer M1-like macrophages and 94% more M2-like macrophages in the liver. | CVC causes an M2-dominant shift of macrophages/Kupffer cells in the liver, promoting an anti-inflammatory state. | [13][14] |
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate Cenicriviroc's impact on monocyte and macrophage migration.
In Vitro Chemotaxis Assay (Transwell / Boyden Chamber)
This assay is a standard method to quantify the chemotactic response of cells to a chemical gradient in vitro.[15][16]
Objective: To measure the ability of Cenicriviroc to inhibit the migration of monocytes or macrophages towards a chemoattractant like CCL2.
Methodology:
-
Cell Preparation: Isolate monocytes from bone marrow or peripheral blood.[15] Macrophages can be derived by culturing monocytes with appropriate factors.
-
Chamber Setup: Use a Transwell plate, which consists of an upper and lower chamber separated by a porous membrane (e.g., 5-μm pore filter).[16]
-
Chemoattractant: Add media containing the chemoattractant (e.g., 100 ng/ml CCL2) to the lower chamber.[16]
-
Cell Seeding: Pre-treat the isolated cells with Cenicriviroc or a vehicle control. Place the treated cells (e.g., 5 x 10³ cells) into the upper chamber.[16]
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes to several hours) at 37°C to allow for cell migration through the membrane.[16]
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.[16] The percentage of migrated cells is calculated as the ratio of cells in the lower compartment to the total number of cells initially seeded.[16]
In Vivo Thioglycollate-Induced Peritonitis Model
This model is used to assess the effects of a compound on acute inflammatory cell recruitment in vivo.[12]
Objective: To evaluate Cenicriviroc's ability to reduce the influx of monocytes/macrophages into the peritoneal cavity following an inflammatory stimulus.
Methodology:
-
Animal Model: Use male mice (e.g., C57BL/6).
-
Treatment: Administer Cenicriviroc (e.g., 20-100 mg/kg) or vehicle control orally (PO) or via intraperitoneal (IP) injection prior to inducing peritonitis.[1][8]
-
Induction: Inject thioglycollate (TG) broth intraperitoneally to induce an acute inflammatory response, which results in a rapid migration of monocytes/macrophages into the peritoneal cavity.[2]
-
Cell Collection: After a set time (e.g., 24-72 hours), perform a peritoneal lavage to collect the infiltrated cells.
-
Analysis: Use flow cytometry to identify and quantify the population of recruited monocytes/macrophages (e.g., using markers like F4/80 and CD11b).[8]
In Vivo Models of Liver Fibrosis (CCl₄ or Diet-Induced)
These models are critical for studying chronic inflammation and fibrosis, processes heavily driven by macrophage infiltration.[17][18]
Objective: To determine if Cenicriviroc can reduce monocyte/macrophage infiltration in the liver and consequently ameliorate liver fibrosis.
Methodology:
-
Animal Model: Use mice or rats.
-
Induction of Fibrosis:
-
Chemical-Induced: Administer a hepatotoxin like carbon tetrachloride (CCl₄) or thioacetamide (TAA) via IP injection over several weeks to induce chronic liver injury and fibrosis.[4][12]
-
Diet-Induced: Feed animals a specific diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), to induce non-alcoholic steatohepatitis (NASH) and associated fibrosis.[19]
-
-
Treatment: Administer Cenicriviroc or vehicle control daily via oral gavage or mixed in the diet throughout the induction period.[14][19]
-
Endpoint Analysis:
-
Histology: Harvest liver tissue and perform staining (e.g., Sirius Red for collagen) to assess the degree of fibrosis.[8]
-
Immunohistochemistry/Flow Cytometry: Analyze liver tissue or isolated intrahepatic leukocytes for macrophage markers (e.g., F4/80, CCR2) to quantify macrophage infiltration.[4][13]
-
Gene Expression: Use qRT-PCR to measure the expression of fibrogenic and inflammatory genes (e.g., Collagen Type 1, TNF-α) in liver tissue.[8][20]
-
Clinical Significance and Future Directions
The potent anti-inflammatory and anti-fibrotic activity of Cenicriviroc demonstrated in preclinical models provided a strong rationale for its evaluation in human diseases characterized by monocyte-driven pathology, most notably non-alcoholic steatohepatitis (NASH) with liver fibrosis.[21][22][23]
The Phase 2b CENTAUR trial showed that significantly more patients with NASH treated with Cenicriviroc for one year had an improvement in fibrosis by at least one stage without worsening of steatohepatitis compared to placebo (20% vs 10%).[24][25] However, the subsequent Phase 3 AURORA study did not meet its primary endpoint of fibrosis improvement at 12 months, indicating a lack of efficacy in this broader patient population.[26]
Despite the disappointing Phase 3 results in NASH, the foundational science remains robust. Cenicriviroc effectively targets the CCR2/CCR5 axes and demonstrably reduces the migration of monocytes and macrophages. This mechanism remains a highly attractive target for inflammatory and fibrotic diseases.[6][20] Future research may focus on:
-
Combination Therapies: Combining CVC with agents that target different pathological pathways (e.g., metabolic or direct anti-fibrotic) could yield synergistic effects.[7][20]
-
Different Disease Indications: The potent effect on monocyte trafficking may be beneficial in other conditions, such as alcoholic liver disease, kidney fibrosis, or cardiovascular diseases where macrophage infiltration is a key driver.[8][10][11]
-
Patient Stratification: Identifying specific patient populations or disease stages where CCR2/CCR5 blockade is most impactful could refine its therapeutic application.
Conclusion
Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively inhibits the migration of monocytes and macrophages, key drivers of inflammation and fibrosis. Extensive preclinical data, derived from robust in vitro and in vivo experimental protocols, have quantitatively demonstrated its ability to block chemotaxis and reduce inflammatory cell infiltration in tissues. While clinical trials in NASH have yielded mixed results, the fundamental mechanism of action—disrupting the CCL2/CCR2 and CCL5/CCR5 signaling axes—remains a valid and important therapeutic strategy for a range of immune-mediated diseases. This technical guide provides the foundational data and methodologies for scientists continuing to explore the potential of targeting monocyte and macrophage migration.
References
- 1. The dual CCR2/CCR5 chemokine receptor antagonist Cenicriviroc reduces macrophage infiltration and disease severity in Duchenne muscular dystrophy (Dmdmdx-4Cv) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury | PLOS One [journals.plos.org]
- 5. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 9. Promising Modulatory Effects of Cenicriviroc on the Progression of Mouse Colorectal Cancer through Inhibition of CCR2_CCL2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cenicriviroc Inhibits Trans-endothelial Passage of Monocytes and is Associated with Impaired E-Selectin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monocyte and neutrophil isolation and migration assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monocyte migration assay [bio-protocol.org]
- 17. Animal Models of Acute Liver Injury, Cirrhosis, Failure – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 18. mdpi.com [mdpi.com]
- 19. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.utwente.nl [research.utwente.nl]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. mayo.edu [mayo.edu]
- 23. researchgate.net [researchgate.net]
- 24. | BioWorld [bioworld.com]
- 25. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 26. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenicriviroc: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cenicriviroc (CVC) is a potent, orally administered, small-molecule dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).[1][2] Initially developed for the treatment of HIV-1 infection, its mechanism of action targets key pathways in inflammation and fibrosis, leading to extensive investigation into its therapeutic potential for a range of chronic inflammatory diseases.[3][4] This technical guide provides an in-depth overview of Cenicriviroc, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. The focus is on its application in non-alcoholic steatohepatitis (NASH), a condition characterized by chronic inflammation and progressive liver fibrosis. While showing promise in preclinical and Phase 2b studies, the Phase 3 AURORA trial did not meet its primary endpoint for fibrosis improvement, highlighting the complexities of targeting this pathway.[5][6]
Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5
The inflammatory and fibrotic processes in many chronic diseases are driven by the recruitment and activation of immune cells, particularly monocytes and macrophages.[7][8] The CCR2 and CCR5 receptors, and their respective ligands (e.g., CCL2 and CCL5), are central to this process.[9]
-
CCR2 Pathway: The interaction between CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 is a primary driver for the migration of inflammatory monocytes from the bone marrow to sites of tissue injury.[1][10] In the liver, these recruited monocyte-derived macrophages contribute to inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells responsible for fibrosis.[7][11]
-
CCR5 Pathway: The CCR5 receptor is also expressed on various immune cells, including macrophages and T-cells, as well as on HSCs.[8][12] Its activation contributes to the pro-fibrogenic activation and proliferation of these cells.[12]
Cenicriviroc's therapeutic hypothesis is based on its ability to simultaneously block both these signaling pathways. By inhibiting CCR2 and CCR5, CVC is designed to reduce the trafficking of inflammatory monocytes/macrophages to the site of injury and directly inhibit the activation of fibrogenic cells, thereby exerting both anti-inflammatory and anti-fibrotic effects.[1][2]
Preclinical Evidence
CVC has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of animal models of liver and kidney disease.[2][9]
Summary of Preclinical Data
| Model Type | Animal Model | CVC Dose | Key Findings | Citation |
| Inflammation/Recruitment | Thioglycollate-induced peritonitis | ≥20 mg/kg/day | Significantly reduced monocyte/macrophage recruitment in vivo. | [2][9] |
| Liver Fibrosis | Thioacetamide (TAA)-induced | ≥20 mg/kg/day | Significant reductions in collagen deposition and collagen type 1 expression. | [2] |
| NASH & Fibrosis | Diet-induced (high-cholesterol, high-fat) | 0.015% in diet | Attenuated hepatic lipid accumulation, improved glucose intolerance, reduced M1-like macrophages, and increased M2-like macrophages. | [10][13] |
| NASH & Fibrosis | Diet-induced (CDAHFD) | Not specified | Potent antifibrotic effect after 14 weeks. | [14] |
| Kidney Fibrosis | Unilateral Ureteral Obstruction (UUO) | ≥20 mg/kg/day | Significant reductions in collagen deposition and collagen type 1 expression. | [2] |
Detailed Experimental Protocols
A. Thioacetamide (TAA)-Induced Liver Fibrosis Model
-
Objective: To evaluate the antifibrotic effect of CVC in a chemically-induced model of liver fibrosis.
-
Induction: Fibrosis was induced by intraperitoneal (IP) administration of TAA at a dose of 150 mg/kg, administered three times per week for 8 weeks.[2][8]
-
Intervention: Following the induction period, animals were randomized to receive vehicle control or CVC orally at varying doses (e.g., 20 or 100 mg/kg/day) for a specified treatment period.
-
Assessments:
-
Histology: Liver tissue was stained with Sirius Red to quantify collagen deposition.
-
Gene/Protein Expression: Analysis of fibrogenic markers such as collagen type 1 (Col1a1) mRNA and protein levels.[2]
-
Liver Function Tests: Serum levels of ALT and AST.
-
B. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model
-
Objective: To assess CVC's effect on steatohepatitis, insulin resistance, and fibrosis in a diet-induced lipotoxic model.
-
Induction: Mice were fed a high-cholesterol, high-fat ("CL") diet for 12 weeks to induce NASH.[10][13]
-
Intervention: A treatment group received the CL diet containing 0.015% CVC for the entire 12-week period.[10][13]
-
Assessments:
-
Metabolic: Glucose and insulin tolerance tests.
-
Histology: Liver sections were analyzed for the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[10]
-
Flow Cytometry: Liver non-parenchymal cells were isolated to quantify macrophage populations (e.g., CD11c+ M1-like vs. CD206+ M2-like macrophages).[10]
-
Fibrosis Markers: Hepatic hydroxyproline content and expression of fibrosis-related genes.[10]
-
Clinical Development in NASH
CVC's potential was evaluated in a comprehensive clinical program for adults with NASH and liver fibrosis.
Phase 2b CENTAUR Study (NCT02217475)
-
Objective: To evaluate the efficacy and safety of CVC for the treatment of NASH with liver fibrosis.[15][16]
-
Design: A randomized, double-blind, placebo-controlled, multinational study. 289 subjects were randomized to receive CVC 150 mg daily or placebo.[15][17]
-
Population: Adults with histological evidence of NASH, a NAFLD Activity Score (NAS) ≥4, and liver fibrosis (stages 1-3).[15][17]
-
Primary Endpoint (Year 1): ≥2-point improvement in NAS with no worsening of fibrosis.[15][16]
-
Key Secondary Endpoint (Year 1): Improvement in liver fibrosis by ≥1 stage with no worsening of steatohepatitis.[15]
CENTAUR Year 1 Efficacy Results
| Endpoint | Cenicriviroc 150 mg (n=145) | Placebo (n=144) | P-value | Citation |
| Fibrosis Improvement ≥1 Stage (No worsening of SH) | 20% | 10% | 0.02 | [15][16] |
| NAS Improvement ≥2 Points (No worsening of fibrosis) | 16% | 19% | 0.52 | [15][16] |
| Resolution of Steatohepatitis (No worsening of fibrosis) | 8% | 6% | 0.49 | [15][16] |
The CENTAUR study did not meet its primary endpoint of histologic improvement in NAS. However, it met a key secondary endpoint, demonstrating a statistically significant, twofold greater improvement in fibrosis without worsening of steatohepatitis in the CVC group compared to placebo.[15][16] This anti-fibrotic signal, independent of effects on steatohepatitis, was the basis for advancing CVC to Phase 3.
Phase 3 AURORA Study (NCT03028740)
-
Objective: To confirm the anti-fibrotic efficacy and safety of CVC in a larger population.[18][19]
-
Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[18][19]
-
Population: Approximately 2000 adults aged 18-75 with histologically confirmed NASH and stage 2 or 3 fibrosis.[19]
-
Intervention: CVC 150 mg or placebo, administered orally once daily.[5][19]
-
Primary Endpoint (Month 12): Proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.[5][19]
AURORA Part 1 Efficacy Results
| Endpoint at Month 12 | Cenicriviroc 150 mg | Placebo | P-value | Citation |
| Fibrosis Improvement ≥1 Stage (No worsening of SH) | 22.3% | 25.5% | 0.21 | [5] |
| Resolution of Steatohepatitis (No worsening of fibrosis) | 23.0% | 27.2% | 0.21 | [5] |
The Phase 3 AURORA study did not demonstrate the efficacy of CVC for treating liver fibrosis; the primary endpoint was not met.[5] Despite the disappointing efficacy results, the safety profile was generally comparable between treatment groups, and CVC was well-tolerated.[5]
Effects on Inflammatory Biomarkers
Across clinical studies, CVC treatment was associated with reductions in systemic inflammatory biomarkers, supporting its mechanism of action.
| Biomarker | Study / Population | Finding | Citation |
| hsCRP, Fibrinogen, IL-6 | CENTAUR (NASH) | Greater reductions observed with CVC compared to placebo. | [12][20] |
| TGF-β1, TSP-1, CICP | HIV-infected adults | Significant decrease in these plasma fibrotic markers after 24 weeks of CVC. | [21][22] |
| Soluble CD14 (sCD14) | HIV-infected adults | CVC treatment reduced levels, indicating decreased monocyte/macrophage activation. | [3] |
Potential in Other Inflammatory Diseases
The mechanism of CVC suggests potential utility in other diseases where CCR2/CCR5-mediated inflammation is pathogenic.
-
Inflammatory Bowel Disease (IBD): In inflamed colons of Crohn's disease patients, CCR2+ and CCR5+ T cells are enriched. A recent study showed CVC inhibits Th1 and Th17 cell differentiation while promoting the generation of anti-inflammatory Type 1 regulatory T cells (Tr1). In experimental colitis models, CVC prevented weight loss, reduced inflammation, and preserved epithelial barrier integrity.[23]
-
Kidney Disease: Preclinical data from the unilateral ureteral obstruction (UUO) model showed CVC had significant anti-fibrotic effects, reducing collagen deposition in the kidney.[2][9]
-
HIV-Associated Inflammation: Despite viral suppression with antiretroviral therapy, people living with HIV have chronic inflammation linked to non-AIDS comorbidities. Studies have shown CVC can reduce markers of monocyte activation (sCD14) and systemic fibrosis in this population.[3][22]
Conclusion and Future Directions
Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively targets key pathways of monocyte/macrophage trafficking and activation. Preclinical studies and Phase 2b clinical data in NASH demonstrated a clear anti-fibrotic and anti-inflammatory signal.[2][15] However, these promising results did not translate into clinical efficacy in the pivotal Phase 3 AURORA trial for NASH-related fibrosis.[5]
The discrepancy between early and late-phase results underscores the complexity of hepatic fibrosis and the potential for redundancy in inflammatory pathways. While the development of CVC for NASH has been discontinued, the compound remains a valuable tool for researching the roles of CCR2 and CCR5 in chronic disease. Future research may explore its potential in other inflammatory conditions like IBD or in combination therapies where a multi-targeted approach may be more effective.[6][11][23]
References
- 1. What is Cenicriviroc mesylate used for? [synapse.patsnap.com]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Role of cenicriviroc in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Cenicriviroc Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenicriviroc (CVC) is a potent, orally bioavailable, small-molecule dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] These receptors and their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1 or CCL2) and RANTES (CCL5), are key mediators in the inflammatory cascade and are implicated in the pathogenesis of various diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis.[2][4] By blocking CCR2 and CCR5, Cenicriviroc impedes the migration and infiltration of inflammatory cells, thereby exerting its therapeutic effects.[1][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Cenicriviroc in vitro. The described assays are fundamental for characterizing the compound's inhibitory activity on its target receptors and downstream signaling pathways.
Cenicriviroc's Mechanism of Action
Cenicriviroc competitively binds to CCR2 and CCR5, preventing the binding of their cognate chemokines. This blockade inhibits the G-protein coupled receptor (GPCR) signaling cascade, which would otherwise lead to a series of intracellular events, including calcium mobilization and ultimately, directed cell migration (chemotaxis) of immune cells to sites of inflammation.[1]
Signaling Pathway of CCR2/CCR5 and Inhibition by Cenicriviroc
Caption: Cenicriviroc blocks CCL2 and CCL5 from binding to CCR2 and CCR5, inhibiting downstream signaling.
Quantitative Data Summary
The following table summarizes the in vitro potency of Cenicriviroc as determined by various cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the compound's effectiveness in inhibiting a specific biological or biochemical function.
| Assay Type | Cell Line/Type | Ligand | Cenicriviroc IC50 (nM) | Reference |
| Receptor Binding | CCR2-expressing cells | CCL2 | 2 - 6 | [1] |
| Receptor Binding | CCR5-expressing cells | CCL5 | 2 - 6 | [1] |
| Chemotaxis | Activated murine macrophages | CCL2 | ~1 (μM) | [5] |
Experimental Protocols
Receptor Binding Assay
This assay measures the ability of Cenicriviroc to compete with a radiolabeled ligand for binding to CCR2 or CCR5.
Workflow for Receptor Binding Assay
Caption: Workflow for determining Cenicriviroc's binding affinity to CCR2/CCR5.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CCR2 or CCR5.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.[6] Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add serial dilutions of Cenicriviroc or vehicle control.
-
Add a constant concentration of a radiolabeled CCR2 or CCR5 ligand (e.g., [¹²⁵I]-CCL2 or [¹²⁵I]-CCL5).
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[7]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[6][8]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the Cenicriviroc concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of Cenicriviroc to inhibit the directional migration of cells towards a chemoattractant.
Workflow for Chemotaxis Assay
Caption: Workflow for evaluating Cenicriviroc's inhibition of cell migration.
Protocol:
-
Cell Preparation:
-
Isolate primary human peripheral blood monocytes (PBMCs) or use a monocytic cell line (e.g., THP-1) that expresses CCR2 and CCR5.
-
Resuspend the cells in a serum-free or low-serum medium.[9]
-
-
Assay Setup:
-
Use a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane insert.[10][11]
-
In the lower chamber, add medium containing a specific concentration of the chemoattractant (CCL2 for CCR2 or CCL5 for CCR5).[10]
-
In the upper chamber (the insert), add the cell suspension pre-incubated with various concentrations of Cenicriviroc or vehicle control.[11]
-
-
Incubation and Cell Quantification:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[10]
-
After incubation, remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
Lysing the cells and quantifying a cellular component, such as ATP or DNA, using a fluorescent dye (e.g., Calcein AM or CyQuant GR Dye).[11]
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each Cenicriviroc concentration relative to the vehicle control.
-
Plot the percentage of inhibition as a function of the logarithm of the Cenicriviroc concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the inhibition of chemokine-induced intracellular calcium release in response to Cenicriviroc.
Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing Cenicriviroc's effect on calcium signaling.
Protocol:
-
Cell Preparation and Dye Loading:
-
Use a cell line stably expressing CCR2 or CCR5 (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) according to the manufacturer's instructions.[12][13] This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[12]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add various concentrations of Cenicriviroc or vehicle control to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of the CCR2 or CCR5 agonist (CCL2 or CCL5) into the wells.[14]
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response for each Cenicriviroc concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Cenicriviroc concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 3. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. sartorius.com [sartorius.com]
- 10. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bu.edu [bu.edu]
- 13. content.abcam.com [content.abcam.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Cenicriviroc-Treated Tissues
Introduction
Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2] These receptors and their ligands play a critical role in mediating the inflammatory and fibrogenic processes underlying various diseases, most notably nonalcoholic steatohepatitis (NASH) and liver fibrosis.[2][3] The mechanism of CVC involves inhibiting the recruitment of CCR2-expressing monocytes and other immune cells to sites of tissue injury, thereby disrupting the downstream cascade that leads to chronic inflammation and the activation of fibrogenic cells like hepatic stellate cells (HSCs).[4][5]
Immunohistochemistry (IHC) is an indispensable tool for evaluating the in-situ efficacy of CVC. It allows for the direct visualization and quantification of changes in immune cell populations, extracellular matrix deposition, and the activation state of key cell types within the tissue microenvironment. These application notes provide a comprehensive protocol for performing IHC on tissues from subjects or animal models treated with Cenicriviroc, with a focus on liver tissue.
Cenicriviroc's Mechanism of Action in Liver Fibrosis
Cenicriviroc's anti-fibrotic effects are primarily driven by its blockade of the CCR2 and CCR5 signaling pathways. In the context of liver injury, damaged hepatocytes and resident Kupffer cells release chemokines, particularly CCL2. This chemokine gradient attracts CCR2-expressing monocytes from circulation into the liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which release pro-fibrogenic mediators like Transforming Growth Factor-β (TGF-β). TGF-β, in turn, activates hepatic stellate cells (HSCs), causing them to transform into myofibroblast-like cells that produce excessive amounts of collagen, leading to fibrosis.[3][4] CVC disrupts this process at a crucial early step by preventing monocyte infiltration.
Quantitative Data Summary
The following table summarizes key findings from preclinical and clinical studies evaluating the histological effects of Cenicriviroc.
| Study Type | Model/Population | Key Histological Endpoint | Treatment Group (CVC) Result | Control Group (Placebo) Result | Reference(s) |
| Clinical Trial (Phase 2b - CENTAUR) | Adults with NASH and Liver Fibrosis (F1-F3) | Improvement in Fibrosis by ≥1 Stage (No Worsening NASH) | 20% of patients achieved endpoint at Year 1. | 10% of patients achieved endpoint at Year 1. | [3][6] |
| Preclinical | Mouse Model of Diet-Induced NASH | Hepatic Collagen Deposition (Sirius Red Staining) | Significantly reduced collagen deposition. | No significant change. | [5] |
| Preclinical | Mouse Model of Diet-Induced NASH | Monocyte/Macrophage Recruitment (F4/80+ cells) | Significantly reduced F4/80+ cell infiltration. | High levels of F4/80+ cell infiltration. | [5][7] |
| Preclinical | CCl4-Induced Liver Injury Mouse Model | Monocyte Infiltration (CD11b+ staining) | Significantly inhibited monocyte infiltration. | Pronounced monocyte infiltration. | [4] |
| Preclinical | CCl4-Induced Liver Injury Mouse Model | HSC Activation (α-SMA expression) | Ameliorated liver fibrogenesis via inhibiting HSC activation. | High levels of α-SMA expression. | [4] |
Immunohistochemistry Experimental Workflow
The diagram below outlines the major steps in the IHC protocol for analyzing Cenicriviroc-treated tissues.
Detailed Immunohistochemistry Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) liver tissue sections. Modifications may be required for other tissue types or fixatives.
Materials and Reagents
-
Tissues: FFPE tissue blocks (CVC-treated and control).
-
Slides: Positively charged microscope slides.
-
Reagents for Deparaffinization: Xylene, Ethanol (100%, 95%, 80%).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST).
-
Blocking Reagents:
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol).
-
Protein Block (e.g., 5% Normal Goat Serum in TBST).
-
-
Primary Antibodies (choose based on research target):
-
Fibrosis: Anti-α-SMA, Anti-Collagen I.
-
Macrophages/Monocytes: Anti-F4/80 (mouse), Anti-CD68 (human), Anti-CD11b.[4]
-
Chemokine Receptors: Anti-CCR2, Anti-CCR5.
-
-
Detection System: HRP-conjugated polymer-based secondary antibody system.
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Mounting Medium: Permanent, xylene-based mounting medium.
Protocol Steps
A. Deparaffinization and Rehydration
-
Cut FFPE tissue sections at 4-5 µm thickness and mount on charged slides. Dry overnight.
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change for 3 minutes.
-
Immerse slides in 80% Ethanol: 1 change for 3 minutes.
B. Antigen Retrieval
-
Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0).
-
Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-30 minutes.[10]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides with TBST wash buffer.
C. Staining Procedure Ensure tissue sections do not dry out at any point during this procedure.[8]
-
Endogenous Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBST.[9]
-
Protein Block: Apply a universal protein block (e.g., 5% normal goat serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Drain the protein block (do not rinse). Apply the diluted primary antibody at its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides gently with TBST, then wash with 3 changes of TBST for 5 minutes each.
-
Secondary Antibody/Detection: Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at room temperature.
-
Washing: Rinse and wash as in step C4.
-
Chromogen Development: Apply the DAB chromogen substrate solution. Monitor the color development under a microscope (typically 1-10 minutes). Stop the reaction by immersing the slides in deionized water.[9]
D. Counterstaining and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.
-
Bluing: Rinse with running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%) and clear with xylene.[8]
-
Mounting: Apply a drop of permanent mounting medium and place a coverslip.
Image Acquisition and Analysis
-
Image Acquisition: Use a bright-field microscope to capture high-resolution images of the stained tissue sections. Ensure consistent lighting and magnification across all samples (treated and control).
-
Quantitative Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.
-
Percent Positive Area: Measure the percentage of the tissue area that is positively stained with the DAB chromogen (e.g., for collagen or α-SMA).
-
Cell Counting: Count the number of positively stained cells (e.g., F4/80+ macrophages) per unit area or high-power field.
-
-
Statistical Analysis: Compare the quantitative data between CVC-treated and control groups using appropriate statistical tests to determine significance.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. Immunohistochemistry Protocol [geneticistusa.com]
- 10. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Gene Expression Analysis in Response to Cenicriviroc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] These receptors are key mediators in the inflammatory and fibrotic pathways implicated in a variety of diseases, including non-alcoholic steatohepatitis (NASH), Human Immunodeficiency Virus (HIV) infection, and other inflammatory conditions.[4][5] By blocking CCR2 and CCR5, Cenicriviroc inhibits the recruitment of inflammatory monocytes and macrophages to sites of tissue injury, thereby modulating downstream inflammatory and fibrogenic responses.[6][7] Understanding the impact of Cenicriviroc on gene expression is crucial for elucidating its mechanism of action and for the development of biomarkers to monitor treatment response.
These application notes provide a summary of the known effects of Cenicriviroc on gene expression and detailed protocols for analyzing these changes.
Cenicriviroc's Mechanism of Action: CCR2/CCR5 Antagonism
Cenicriviroc exerts its therapeutic effects by competitively binding to and blocking the signaling of CCR2 and CCR5. This dual antagonism is critical as both receptors are involved in the migration and infiltration of immune cells that drive inflammation and fibrosis.
-
CCR2 and its ligand, CCL2 (MCP-1), are central to the recruitment of monocytes from the bone marrow to sites of inflammation. Once in the tissue, these monocytes can differentiate into macrophages, which play a significant role in the inflammatory cascade and the activation of fibrogenic cells.
-
CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are also involved in the trafficking of monocytes, T-cells, and other immune cells. In the context of HIV, CCR5 is a critical co-receptor for viral entry into host cells.
By inhibiting these pathways, Cenicriviroc can reduce the inflammatory infiltrate in tissues like the liver, which in turn can lead to a reduction in fibrosis.
Caption: Cenicriviroc's dual antagonism of CCR2 and CCR5.
Gene Expression Changes in Response to Cenicriviroc
Studies in various preclinical models have demonstrated that Cenicriviroc treatment leads to changes in the expression of genes involved in inflammation and fibrosis. The following tables summarize these findings. Due to the limited availability of comprehensive quantitative gene expression data in public literature, the tables include both quantitative and descriptive changes.
Table 1: Effect of Cenicriviroc on Gene Expression in Preclinical Models of Liver Fibrosis and NASH
| Gene | Model System | Treatment | Change in Expression | Quantitative Data (Fold Change) | Reference |
| COL1A1 | Diet-induced mouse model of NASH | Cenicriviroc (30 mg/kg/day) for 14 weeks | Downregulated | ~2.5-fold decrease vs. diet control | [8] |
| Collagen Type 1 | Animal models of fibrosis | Cenicriviroc | Downregulated | Not specified | [4] |
| TNFα | Carbon tetrachloride (CCl4)-induced liver injury in mice | Cenicriviroc + MMP1 | Downregulated | Not specified | [6] |
| α-SMA | Carbon tetrachloride (CCl4)-induced liver injury in mice | Cenicriviroc + MMP1 | Downregulated | Not specified | [6] |
| IL-6 | High-fat and high-fructose diet-fed mice | Evogliptin (a comparator in a CVC study) | Downregulated | Not specified | [9] |
| MCP-1 (Ccl2) | High-fat and high-fructose diet-fed mice | Evogliptin (a comparator in a CVC study) | Downregulated | Not specified | [9] |
Table 2: Effect of Cenicriviroc on Gene Expression in a Preclinical Model of Colitis
| Gene | Model System | Treatment | Change in Expression | Quantitative Data | Reference |
| CCL5 | TNFα-stimulated HT29 cells | Cenicriviroc | Downregulated | Statistically significant (P < 0.01) | [10] |
| CX3CL1 | TNFα-stimulated HT29 cells | Cenicriviroc | Downregulated | Statistically significant (P < 0.01) | [10] |
| TNFα | TNFα-stimulated HT29 cells | Cenicriviroc | Downregulated | Statistically significant (P < 0.05) | [10] |
| FN (Fibronectin) | Cellular models of chronic colitis | Cenicriviroc | Downregulated | Statistically significant (P < 0.01) | [10] |
| CTGF | Cellular models of chronic colitis | Cenicriviroc | Downregulated | Statistically significant (P < 0.01) | [10] |
| α-SMA | Cellular models of chronic colitis | Cenicriviroc | Downregulated | Statistically significant (P < 0.01) | [10] |
| MMP9 | Cellular models of chronic colitis | Cenicriviroc | Downregulated | Statistically significant (P < 0.01) | [10] |
Table 3: Effect of Cenicriviroc on Gene Expression in a Preclinical Model of Painful Diabetic Neuropathy
| Gene/Protein | Model System | Treatment | Change in Expression | Quantitative Data | Reference |
| IL-1β | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| IL-6 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| IL-18 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| CCL2 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| CCL3 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| CCL4 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| CCL5 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
| CCL7 | CCI-exposed rats (spinal cord/DRG) | Cenicriviroc | Downregulated | Not specified | [11] |
Experimental Protocols
The following protocols provide a general framework for analyzing gene expression changes in response to Cenicriviroc in liver tissue. These should be adapted based on the specific experimental design and available resources.
Protocol 1: Total RNA Extraction from Liver Tissue
This protocol is designed for the isolation of high-quality total RNA from liver tissue, suitable for downstream applications such as RT-qPCR and RNA-sequencing.
Materials:
-
TRIzol™ Reagent or similar lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead-based)
-
Microcentrifuge tubes (RNase-free)
-
Pipettes and filter tips (RNase-free)
-
Microcentrifuge (refrigerated)
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen liver tissue.
-
Add 1 mL of TRIzol™ Reagent per 50-100 mg of tissue.
-
Homogenize the tissue immediately using a homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used in the initial homogenization.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (per 1 mL of TRIzol™ Reagent).
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
-
RNA Resuspension:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this can decrease its solubility.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in resuspension.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity using a fluorometer and/or gel electrophoresis. An RNA Integrity Number (RIN) of >7 is recommended for RNA-seq.
-
Protocol 2: Reverse Transcription and Quantitative PCR (RT-qPCR)
This protocol describes the two-step RT-qPCR process for quantifying the expression of target genes.
Materials:
-
Isolated total RNA (from Protocol 1)
-
Reverse transcription kit (with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
RNase-free water
-
qPCR instrument
-
qPCR plates and seals
Procedure:
Step 1: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
On ice, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical reaction includes:
-
1 µg of total RNA
-
Reverse transcriptase
-
dNTP mix
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water to the final volume.
-
-
Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.
-
-
Incubation:
-
Incubate the reaction mix in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 minutes, 42-50°C for 30-60 minutes, followed by an inactivation step at 85°C for 5 minutes).
-
-
cDNA Dilution:
-
The resulting cDNA can be used directly or diluted with RNase-free water (e.g., a 1:10 dilution) for qPCR.
-
Step 2: Quantitative PCR (qPCR)
-
Reaction Setup:
-
On ice, prepare the qPCR reaction mix for each gene to be analyzed. A typical reaction includes:
-
qPCR master mix (2X)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
Diluted cDNA
-
Nuclease-free water to the final volume.
-
-
Prepare a master mix for each primer set to ensure consistency across replicates.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Plate the reactions in triplicate.
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to check for primer-dimer formation and specificity of the amplification.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for analyzing gene expression in response to Cenicriviroc treatment.
Caption: Workflow for gene expression analysis.
Conclusion
The analysis of gene expression in response to Cenicriviroc provides valuable insights into its anti-inflammatory and anti-fibrotic effects. The protocols outlined here offer a robust framework for researchers to investigate these molecular changes. Further studies, particularly those employing large-scale transcriptomic approaches like RNA-sequencing, will be instrumental in fully characterizing the molecular signature of Cenicriviroc's activity and in identifying predictive biomarkers for clinical response.
References
- 1. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet-induced mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term survival of participants in the CENTAUR trial of sodium phenylbutyrate‐taurursodiol in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - GEO - NCBI [ncbi.nlm.nih.gov]
- 7. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of differentially expressed genes in ulcerative colitis and verification in a colitis mouse model by bioinformatics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multinational Phase 2 Study on Cenicriviroc - Global - Faculty of Medicine, The Chinese University of Hong Kong. [med.cuhk.edu.hk]
- 11. Amylyx Pharmaceuticals Donates CENTAUR Clinical Trial Data and Participant Samples to Help Advance Science in ALS for Future Treatments and Discoveries - BioSpace [biospace.com]
Application Notes and Protocols for Cenicriviroc Mesylate in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research designs and experimental protocols for combination therapies involving cenicriviroc (CVC) mesylate, with a primary focus on its investigation for nonalcoholic steatohepatitis (NASH) with liver fibrosis. This document synthesizes data from key clinical trials, including the TANDEM, CENTAUR, and AURORA studies, to serve as a practical resource for designing and implementing future research in this area.
Introduction to Cenicriviroc Combination Therapy
Cenicriviroc is an oral, dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2] These receptors are critically involved in the inflammatory and fibrogenic pathways that drive the progression of NASH.[1][2][3] Specifically, CCR2 and its ligand CCL2 mediate the recruitment of monocytes to the liver, which then differentiate into pro-inflammatory macrophages.[1] CCR5 is also implicated in the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition and fibrosis.[3] By blocking both of these receptors, cenicriviroc aims to exert both anti-inflammatory and anti-fibrotic effects.[2][3]
Given the multifactorial nature of NASH, combination therapy is a promising approach to target multiple pathogenic pathways simultaneously. The most extensively studied combination involving cenicriviroc is with tropifexor (TXR), a potent, non-bile acid farnesoid X receptor (FXR) agonist.[4][5] FXR activation plays a central role in regulating bile acid, lipid, and glucose metabolism, and has been shown to reduce liver fat, inflammation, and fibrosis.[6][7] The complementary mechanisms of action of cenicriviroc and tropifexor provide a strong rationale for their use in combination to treat NASH.
Preclinical Research Designs
Preclinical studies in animal models of liver and kidney fibrosis have demonstrated the anti-inflammatory and anti-fibrotic effects of cenicriviroc.[3] These studies are essential for establishing proof-of-concept and informing the design of clinical trials.
Animal Models
Commonly used animal models for studying NASH and liver fibrosis include:
-
Diet-induced models: Mice or rats are fed a diet high in fat, sugar, and cholesterol to induce obesity, insulin resistance, and the histological features of NASH.
-
Chemically-induced models: Liver injury and fibrosis are induced by the administration of hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide (TAA).
-
Genetic models: Genetically modified animals that are predisposed to developing NASH, such as mice with a knockout of the leptin gene (ob/ob mice).
Key Preclinical Experiments and Endpoints
-
Histological assessment of liver tissue: Liver sections are stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and hepatocellular ballooning. Fibrosis is evaluated using stains such as Masson's trichrome or Sirius Red.
-
Gene expression analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing is used to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism.
-
Protein analysis: Western blotting or enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of key proteins involved in the disease process.
-
Biochemical analysis of serum/plasma: Measurement of liver enzymes (ALT, AST), lipids, and inflammatory markers.
Clinical Trial Designs for Cenicriviroc Combination Therapy
The following tables summarize the key design elements of major clinical trials investigating cenicriviroc in combination therapy for NASH.
Table 1: TANDEM Phase 2b Clinical Trial Design
| Parameter | Description |
| Official Title | A Randomized, Double-blind, Multicenter Study to Assess the Safety, Tolerability, and Efficacy of a Combination Treatment of Tropifexor (LJN452) and Cenicriviroc (CVC) in Adult Patients With Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis.[8] |
| ClinicalTrials.gov ID | NCT03517540[8] |
| Phase | 2b[5] |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter.[5] |
| Patient Population | 200 adult patients with biopsy-proven NASH and liver fibrosis (Stage F2 or F3).[5][9] |
| Treatment Arms | 1. Tropifexor (TXR) 140 µg once daily2. Cenicriviroc (CVC) 150 mg once daily3. TXR 140 µg + CVC 150 mg once daily4. TXR 90 µg + CVC 150 mg once daily[5][9] |
| Treatment Duration | 48 weeks, with a 4-week follow-up period.[5][9] |
| Primary Objective | To evaluate the safety and tolerability of combination therapy compared with monotherapies.[5][9] |
| Secondary Objective | To evaluate the efficacy as assessed by ≥1-point improvement in liver fibrosis versus baseline or resolution of steatohepatitis after 48 weeks.[5][9] |
Table 2: Key Quantitative Data from the TANDEM Trial
| Endpoint | TXR 140µg | CVC 150mg | TXR 140µg + CVC 150mg | TXR 90µg + CVC 150mg |
| Number of Patients | 48 | 48 | 48 | 49 |
| Mean Age (years) | 55.0 | 54.3 | 54.0 | 54.8 |
| Female (%) | 64.6 | 60.4 | 60.4 | 46.9 |
| Mean BMI ( kg/m ²) | 33.1 | 33.3 | 33.5 | 33.6 |
| Fibrosis Stage F2 (%) | 41.7 | 37.5 | 41.7 | 42.9 |
| Fibrosis Stage F3 (%) | 58.3 | 62.5 | 58.3 | 57.1 |
| Adverse Events (%) | 89.6 | 77.1 | 85.4 | 83.7 |
| Serious Adverse Events (%) | 14.6 | 10.4 | 12.5 | 10.2 |
| Pruritus (%) | 41.7 | 12.5 | 31.3 | 20.4 |
| Fibrosis Improvement ≥1 stage (%) | 32.3 | 31.6 | 29.7 | 32.5 |
| NASH Resolution (%) | 25.8 | 15.8 | 13.5 | 22.5 |
Data adapted from the TANDEM study results publication.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in cenicriviroc combination therapy research.
Protocol 1: Liver Biopsy and Histological Assessment
Objective: To obtain and evaluate liver tissue for the diagnosis and staging of NASH and fibrosis.
Materials:
-
Biopsy needle (e.g., 16-gauge)
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents: Hematoxylin and Eosin (H&E), Masson's trichrome, Sirius Red
-
Microscope
Procedure:
-
Biopsy Acquisition: A percutaneous liver biopsy is performed by a trained physician under ultrasound guidance. A tissue sample of adequate length (typically ≥15 mm) is obtained.
-
Fixation and Processing: The biopsy specimen is immediately fixed in 10% neutral buffered formalin for 24-48 hours. The fixed tissue is then dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: The paraffin-embedded tissue block is sectioned into 4-5 µm thick slices using a microtome. The sections are mounted on glass slides.
-
Staining:
-
H&E Staining: For the assessment of steatosis, inflammation, and hepatocellular ballooning.
-
Masson's Trichrome or Sirius Red Staining: For the visualization and staging of collagen deposition (fibrosis).
-
-
Histological Scoring (NASH CRN System): A central pathologist, blinded to treatment allocation, evaluates the stained slides according to the Nonalcoholic Steatohepatitis Clinical Research Network (NASH CRN) scoring system.[10][11]
-
Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocellular Ballooning (0-2): Based on the presence and extent of swollen and rounded hepatocytes.
-
NAFLD Activity Score (NAS): The unweighted sum of the scores for steatosis, lobular inflammation, and ballooning (range 0-8). A NAS of ≥4 is often used as an inclusion criterion for NASH clinical trials.[10]
-
Fibrosis Staging (0-4):
-
Stage 0: No fibrosis.
-
Stage 1: Perisinusoidal or portal/periportal fibrosis.
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
-
Protocol 2: Non-Invasive Assessment of Liver Fibrosis
Objective: To monitor changes in liver fibrosis non-invasively throughout the study.
Methods:
-
Transient Elastography (FibroScan®):
-
The patient lies in a supine position with their right arm raised behind their head.
-
A probe is placed on the skin in an intercostal space over the right lobe of the liver.
-
The probe emits a mechanical pulse, and the velocity of the resulting shear wave is measured.
-
Liver stiffness is proportional to the shear wave velocity and is expressed in kilopascals (kPa).
-
Multiple measurements are taken, and the median value is used.
-
-
Magnetic Resonance Elastography (MRE):
-
The patient lies in an MRI scanner.
-
A passive driver is placed over the right upper quadrant of the abdomen.
-
Low-frequency vibrations are transmitted into the liver.
-
The propagation of the shear waves is imaged using a modified phase-contrast MRI sequence.
-
A quantitative map of liver stiffness (elastogram) is generated.
-
-
Serum Biomarker Panels:
-
Fibrosis-4 (FIB-4) Index: Calculated using the formula: (Age [years] x AST [U/L]) / (Platelet count [10⁹/L] x √ALT [U/L]).
-
Enhanced Liver Fibrosis (ELF™) Test: A blood test that measures the levels of three matrix turnover markers: hyaluronic acid, procollagen III amino-terminal peptide, and tissue inhibitor of metalloproteinase 1.
-
Protocol 3: Safety Monitoring
Objective: To monitor the safety and tolerability of the investigational drugs.
Procedures:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, including their severity, duration, and relationship to the study drug.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at regular intervals.
-
Laboratory Tests:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Including but not limited to:
-
Liver function tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, direct bilirubin, albumin.
-
Kidney function tests: Blood urea nitrogen (BUN), creatinine.
-
Metabolic panel: Glucose, electrolytes, lipids (total cholesterol, LDL, HDL, triglycerides).
-
-
-
Electrocardiogram (ECG): Performed at baseline and at specified time points during the study to monitor for any cardiac effects.
-
Urinalysis: To assess renal function and detect any abnormalities.
Frequency of Monitoring: The frequency of safety assessments is typically higher at the beginning of the study and then spaced out as the trial progresses, as defined in the study protocol.
Signaling Pathways and Experimental Workflows
Cenicriviroc and Tropifexor Signaling Pathways
Caption: Signaling pathways of Cenicriviroc and Tropifexor in NASH.
Experimental Workflow for a Combination Therapy Clinical Trial
Caption: A typical experimental workflow for a NASH combination therapy clinical trial.
Conclusion
The combination of cenicriviroc and tropifexor represents a rational and promising therapeutic strategy for NASH by targeting both inflammation/fibrosis and metabolic dysregulation. The detailed protocols and research designs outlined in these application notes provide a valuable resource for scientists and clinicians working to advance the development of effective therapies for this challenging disease. Future research should continue to explore optimal dosing, treatment duration, and the identification of patient populations most likely to benefit from this combination therapy.
References
- 1. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of tropifexor and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Improvements in Histologic Features and Diagnosis associated with Improvement in Fibrosis in NASH: Results from the NASH Clinical Research Network Treatment Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3. Histological Analysis [bio-protocol.org]
Application Notes and Protocols: Measuring Cenicriviroc's Effect on Collagen Deposition In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), which play crucial roles in the inflammatory and fibrogenic pathways underlying diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1] By blocking these receptors, Cenicriviroc aims to reduce the recruitment of inflammatory monocytes and macrophages to the site of liver injury, thereby mitigating the downstream activation of hepatic stellate cells (HSCs), the primary producers of collagen.[1][2][3] These application notes provide a detailed overview and experimental protocols for assessing the in vivo efficacy of Cenicriviroc in reducing collagen deposition, a key hallmark of fibrosis.
Mechanism of Action: Cenicriviroc in Fibrosis
Cenicriviroc's anti-fibrotic effect is primarily attributed to its ability to modulate the inflammatory response that drives fibrogenesis. CCR2 and its ligand CCL2 are key mediators in the recruitment of monocytes and macrophages to injured tissues.[2] Similarly, CCR5 and its ligands, such as CCL5, are involved in the trafficking of various immune cells, including T-cells and macrophages, and have been implicated in the activation of HSCs. By antagonizing both receptors, Cenicriviroc disrupts these signaling axes, leading to a reduction in the inflammatory infiltrate in the liver. This, in turn, is thought to reduce the secretion of pro-fibrotic cytokines, such as Transforming Growth Factor-beta (TGF-β), a potent activator of HSCs.[2][3] Activated HSCs transdifferentiate into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix proteins, including collagen.
Preclinical Data Summary
Preclinical studies in various animal models of liver fibrosis have demonstrated the anti-fibrotic efficacy of Cenicriviroc. These studies have consistently shown a reduction in collagen deposition and other markers of fibrosis.
Table 1: Summary of Quantitative Data from Preclinical Studies of Cenicriviroc
| Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| Thioacetamide (TAA)-induced liver fibrosis in rats | Cenicriviroc | Liver Collagen Deposition | Significant reduction compared to vehicle control. | [4] |
| Diet-induced NASH in mice | Cenicriviroc | Hepatic Hydroxyproline Levels | Significant reduction in markers of hepatic fibrosis. | [4] |
| Diet-induced NASH in mice | Cenicriviroc | COL1A1 mRNA Expression | Significant reduction in markers of hepatic fibrosis. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to measure the effect of Cenicriviroc on collagen deposition in vivo.
Animal Model of Liver Fibrosis
A common and reproducible method for inducing liver fibrosis in rodents is through the administration of a hepatotoxin such as thioacetamide (TAA) or carbon tetrachloride (CCl4).
Protocol: Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer TAA in the drinking water at a concentration of 300 mg/L for 8-12 weeks to induce chronic liver injury and fibrosis.
-
Cenicriviroc Administration:
-
Prepare Cenicriviroc in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer Cenicriviroc or vehicle control daily via oral gavage at the desired dose (e.g., 10-100 mg/kg).
-
Treatment can be initiated either prophylactically (at the same time as TAA) or therapeutically (after fibrosis has been established).
-
-
Monitoring: Monitor animal health, body weight, and water consumption regularly.
-
Endpoint: At the end of the study period, euthanize the animals and collect liver tissue for analysis.
Histological Assessment of Collagen Deposition
Protocol: Picro-Sirius Red Staining
Picro-Sirius Red staining is a standard method for the visualization of collagen fibers in tissue sections.
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate rapidly through graded alcohols.
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of stained sections using a light microscope.
-
Quantify the collagen proportional area (CPA) using image analysis software (e.g., ImageJ). CPA is calculated as the ratio of the red-stained collagen area to the total tissue area.
-
Biochemical Quantification of Collagen
Protocol: Hydroxyproline Assay
The hydroxyproline assay is a quantitative biochemical method to determine the total collagen content in a tissue sample.
-
Tissue Hydrolysis:
-
Weigh a portion of the liver tissue (approximately 10-20 mg).
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours in a sealed tube.
-
-
Neutralization:
-
Neutralize the hydrolysate with 6N NaOH.
-
-
Oxidation:
-
Add Chloramine-T reagent to oxidize the hydroxyproline residues. Incubate at room temperature for 20 minutes.
-
-
Color Development:
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop a chromophore.
-
-
Measurement:
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Collagen content is typically estimated assuming that hydroxyproline constitutes about 13.5% of the total collagen weight.
-
Gene Expression Analysis of Fibrotic Markers
Protocol: Quantitative PCR (qPCR) for COL1A1 and TGF-β
qPCR is used to measure the mRNA expression levels of key pro-fibrotic genes.
-
RNA Extraction:
-
Homogenize liver tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard RNA isolation kit.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., COL1A1, TGF-β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
A typical qPCR cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protein Expression Analysis of Fibrotic Markers
Protocol: Western Blot for α-Smooth Muscle Actin (α-SMA)
Western blotting is used to detect and quantify the protein levels of markers of HSC activation, such as α-SMA.
-
Protein Extraction:
-
Homogenize liver tissue in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Immunohistochemical Analysis of Macrophage Infiltration
Protocol: Immunohistochemistry (IHC) for F4/80
IHC for the macrophage marker F4/80 can be used to assess the effect of Cenicriviroc on macrophage recruitment to the liver.
-
Tissue Preparation: Prepare paraffin-embedded liver sections as described for Picro-Sirius Red staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against F4/80 overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the signal using a DAB substrate, which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis: Quantify the number of F4/80-positive cells per high-power field.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo anti-fibrotic effects of Cenicriviroc. By employing a combination of histological, biochemical, and molecular biology techniques, researchers can obtain robust and quantitative data on the impact of Cenicriviroc on collagen deposition and the underlying cellular and molecular mechanisms. These methods are essential for the preclinical development and validation of Cenicriviroc as a potential therapeutic agent for liver fibrosis.
References
- 1. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cenicriviroc Mesylate Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing potential off-target effects of Cenicriviroc (CVC) mesylate in cell culture experiments. Cenicriviroc is a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), primarily known for its anti-inflammatory and anti-fibrotic properties.[1][2] While extensive clinical data has shown a favorable safety profile for CVC, it is crucial for researchers to be aware of its immunomodulatory effects in vitro, which can be considered off-target depending on the experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target" effects of Cenicriviroc observed in cell culture?
A1: In the context of in vitro research, the term "off-target" for Cenicriviroc often refers to its broad immunomodulatory activities that extend from its primary antagonism of CCR2 and CCR5. These effects are particularly notable in immune cell populations. Key observations include:
-
Modulation of T-helper cell differentiation: Cenicriviroc has been shown to inhibit the differentiation of pro-inflammatory Th1, Th2, and Th17 cells.[3] Concurrently, it promotes the generation of anti-inflammatory type 1 regulatory T cells (Tr1).[3]
-
Shift in macrophage polarization: Cenicriviroc can induce a shift in macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[4]
-
Inhibition of SARS-CoV-2 Replication: An in vitro study has demonstrated that Cenicriviroc can inhibit the replication of SARS-CoV-2 in cell cultures.[5]
Q2: Is there any evidence of Cenicriviroc binding to other receptors or kinases?
A2: Publicly available data from comprehensive off-target screening panels, such as kinome scans or broad receptor binding assays, for Cenicriviroc is limited. Its effects observed in cell culture are largely attributed to the downstream consequences of CCR2 and CCR5 blockade.
Q3: What is the known cytotoxicity of Cenicriviroc in cell lines?
A3: Cenicriviroc generally exhibits low cytotoxicity at effective concentrations. The 50% cytotoxic concentration (CC50) has been determined in VERO-E6 cells. For other cell lines, it is recommended to perform a dose-response cytotoxicity assay to establish the optimal non-toxic working concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Cenicriviroc in cell culture.
| Parameter | Cell Line | Value | Reference |
| CC50 | VERO-E6 | 11.73 µM | [6] |
| Parameter | Assay | Value | Reference |
| IC50 | Displacement of [125I]-RANTES from CCR5 in mouse NIH/3T3 cells | 0.00025 µM | [6] |
| Parameter | Assay | Value | Reference |
| EC50 | Inhibition of SARS-CoV-2 induced cell destruction | 19.0 µM | [5] |
| EC50 | Inhibition of viral RNA levels in culture supernatants | 2.9 µM | [5] |
Troubleshooting Guides
Issue 1: Unexpected changes in inflammatory cytokine profiles.
-
Possible Cause: Cenicriviroc's mechanism of action involves the modulation of immune cell function, which can lead to altered cytokine secretion. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ, IL-17, IL-6, and IL-1β, while inducing the anti-inflammatory cytokine IL-10.[3]
-
Troubleshooting Steps:
-
Confirm Literature Findings: Cross-reference your observed cytokine changes with published data on Cenicriviroc's effects on your cell type of interest.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effect is concentration-dependent.
-
Positive and Negative Controls: Ensure you have appropriate vehicle controls (e.g., DMSO) and positive controls for cytokine induction to validate your assay.
-
Multiplex Cytokine Assay: Consider using a multiplex bead-based assay to simultaneously measure a broader panel of cytokines to get a more comprehensive picture of the immunomodulatory effects.
-
Issue 2: Altered T-cell populations in co-culture experiments.
-
Possible Cause: Cenicriviroc directly influences T-helper cell differentiation.[3] If your experimental system involves T-cells, you may observe a decrease in Th1/Th17 populations and an increase in regulatory T-cells.
-
Troubleshooting Steps:
-
Flow Cytometry Analysis: Use flow cytometry with specific markers for different T-cell subsets (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Tregs, c-Maf/IL-10 for Tr1) to accurately phenotype the T-cell populations.
-
Transcription Factor Analysis: The promotion of Tr1 cells by Cenicriviroc is associated with the up-regulation of transcription factors such as c-Maf, Prdm1, Irf-1, Batf, and EGR-2.[3] Analysis of these factors by qPCR or western blotting can confirm this specific off-target effect.
-
Functional Assays: Assess the functional consequences of the altered T-cell populations, for example, by measuring their proliferative capacity or their ability to suppress the function of other immune cells.
-
Issue 3: Inconsistent results in macrophage activation assays.
-
Possible Cause: Cenicriviroc can skew macrophage polarization towards an M2 phenotype, which may interfere with experiments designed to study M1 activation.[4]
-
Troubleshooting Steps:
-
Polarization Marker Analysis: Use a comprehensive panel of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers in flow cytometry or qPCR to accurately determine the polarization state of your macrophages following Cenicriviroc treatment.
-
Stimulation Conditions: Be mindful of the stimuli used for macrophage activation. The effect of Cenicriviroc on polarization may be more pronounced under certain stimulation conditions (e.g., LPS for M1, IL-4 for M2).
-
Time-Course Experiment: The kinetics of macrophage polarization can vary. Perform a time-course experiment to identify the optimal time point for observing the effects of Cenicriviroc.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cenicriviroc mesylate in culture medium. Remove the old medium from the wells and add the Cenicriviroc dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the CC50 value.
Protocol 2: In Vitro T-Helper Cell Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
Cell Culture: Seed the naïve CD4+ T cells in the coated plate in complete RPMI-1640 medium.
-
Differentiation Cocktails: Add specific cytokine cocktails for inducing different T-helper subsets (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17).
-
Cenicriviroc Treatment: Add Cenicriviroc at the desired concentrations to the respective wells. Include a vehicle control.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Analyze the differentiated T-cell populations by flow cytometry using intracellular staining for lineage-defining transcription factors and cytokines.
Protocol 3: Macrophage Polarization Assay
-
Macrophage Generation: Differentiate monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages using M-CSF or PMA.
-
Polarization: Treat the macrophages with polarizing stimuli:
-
M1 Polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: IL-4 (20 ng/mL) or IL-13 (20 ng/mL).
-
-
Cenicriviroc Treatment: Add Cenicriviroc at various concentrations along with the polarizing stimuli.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Stain the cells for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
qPCR: Analyze the gene expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) markers.
-
ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-10) in the culture supernatant.
-
Visualizations
Caption: Cenicriviroc's primary mechanism of action.
Caption: Effect of Cenicriviroc on T-helper cell differentiation.
Caption: Experimental workflow for macrophage polarization assay.
References
- 1. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Cenicriviroc Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cenicriviroc (CVC).
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of Cenicriviroc?
Q2: In which organic solvents is Cenicriviroc soluble?
A2: Cenicriviroc is soluble in several organic solvents. The approximate solubilities are presented in the table below.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 20[1][2], 50[3] |
| Dimethylformamide (DMF) | 20[1][2] |
| Ethanol | 5[1][2] |
| Ethanol (with ultrasonication and heating to 60°C) | 2[3] |
Q3: What is the recommended method for preparing a Cenicriviroc stock solution?
A3: It is recommended to first dissolve Cenicriviroc in an organic solvent such as DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with the aqueous buffer of choice.
Q4: I observed precipitation when diluting my DMSO stock solution of Cenicriviroc into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Refer to the Troubleshooting Guide section below for detailed steps on how to address this.
Q5: Are there any established formulation strategies to improve the aqueous solubility of Cenicriviroc?
A5: Yes, lipid-based formulations have been specifically developed for Cenicriviroc to improve its oral bioavailability. These formulations typically include a combination of lipids, surfactants, and co-solvents. Other general strategies for poorly soluble drugs, such as the use of co-solvents, solid dispersions, and cyclodextrin complexation, can also be explored.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the preparation of aqueous solutions of Cenicriviroc.
References
Technical Support Center: Interpreting Unexpected Results in Cenicriviroc Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Cenicriviroc (CVC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a reduction in liver fibrosis but no significant improvement in steatohepatitis (NASH activity) with Cenicriviroc treatment?
A1: This is a key observation from the Cenicriviroc clinical trials (CENTAUR and AURORA) and can be a perplexing result in preclinical experiments.[1][2][3][4] Here’s a breakdown of potential reasons and troubleshooting steps:
-
Divergent Mechanisms of Action: Cenicriviroc is a dual antagonist of CCR2 and CCR5, primarily targeting the recruitment of inflammatory monocytes and macrophages.[1][5][6][7][8] This action directly impacts the fibrogenic process driven by these immune cells and their interaction with hepatic stellate cells (HSCs). However, the pathways driving steatosis (fat accumulation) and hepatocyte ballooning may be less dependent on CCR2/CCR5 signaling.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: Ensure that CVC is effectively blocking CCR2 and CCR5 in your experimental system. This can be assessed by measuring the downstream effects, such as a reduction in inflammatory biomarkers.
-
Assess Macrophage Polarization: Investigate the phenotype of liver macrophages. CVC may be promoting a switch from pro-inflammatory M1 to anti-inflammatory M2 macrophages, which could contribute to fibrosis resolution without directly impacting steatosis.[9]
-
Evaluate Direct Effects on Hepatic Stellate Cells: Consider that CVC may have direct anti-fibrotic effects on HSCs, independent of its anti-inflammatory actions.[10]
-
Q2: My preclinical results showed a robust anti-fibrotic effect of Cenicriviroc, but this was not replicated in a subsequent, larger study. What could explain this discrepancy?
A2: This mirrors the clinical experience where the Phase 2b CENTAUR study showed a significant anti-fibrotic benefit that was not replicated in the larger Phase 3 AURORA study.[2][11] Several factors could be at play:
-
Patient/Animal Model Heterogeneity: The underlying drivers of fibrosis can vary. The efficacy of CVC may be more pronounced in subjects where inflammation-driven fibrosis is the primary pathogenic mechanism.
-
Differences in Study Design: Variations in treatment duration, dosage, or the baseline characteristics of the study population can influence outcomes.
-
Placebo Response: A higher-than-expected improvement in the placebo group can mask the therapeutic effect of the investigational drug.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting discrepant anti-fibrotic results with Cenicriviroc.
Q3: I am not observing the expected changes in inflammatory monocyte infiltration in the liver with Cenicriviroc treatment. What should I check?
A3: If Cenicriviroc is not reducing the infiltration of inflammatory monocytes as expected, consider the following:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Verify the dosing, formulation, and route of administration to ensure adequate drug exposure in your model.
-
Receptor Occupancy: Confirm that CVC is binding to CCR2 and CCR5 on the target cells. This can be a technically challenging assay but is crucial for confirming the mechanism of action.[12][13]
-
Alternative Chemokine Pathways: Other chemokine axes beyond CCR2/CCL2 and CCR5/CCL5 may be driving monocyte recruitment in your specific experimental context.
Quantitative Data Summary
Table 1: Summary of Key Clinical Trial Outcomes for Cenicriviroc in NASH
| Endpoint | Phase 2b CENTAUR (Year 1) | Phase 3 AURORA (Month 12) |
| Primary Endpoint: ≥2-point improvement in NAS and no worsening of fibrosis | CVC: 16% vs. Placebo: 19% (p=0.52)[4] | Not the primary endpoint |
| Key Secondary Endpoint: Improvement in fibrosis by ≥1 stage and no worsening of NASH | CVC: 20% vs. Placebo: 10% (p=0.02)[4] | CVC: 22.3% vs. Placebo: 25.5% (p=0.21)[11] |
| Resolution of steatohepatitis and no worsening of fibrosis | CVC: 8% vs. Placebo: 6% (p=0.49)[4] | CVC: 23.0% vs. Placebo: 27.2% (p=0.21)[11] |
Experimental Protocols
Protocol 1: Quantification of Liver Fibrosis by Sirius Red Staining
-
Tissue Preparation: Fix liver tissue samples in 10% neutral buffered formalin for 24 hours. Process and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Image Analysis:
Protocol 2: Assessment of Macrophage Populations by Flow Cytometry
-
Liver Dissociation: Perfuse the liver with a collagenase-based solution to obtain a single-cell suspension of liver non-parenchymal cells.
-
Cell Staining:
-
Incubate the cell suspension with antibodies against cell surface markers to identify different immune cell populations. A common panel for macrophages includes CD45, F4/80, CD11b, and Ly6C.
-
To assess polarization, intracellular staining for iNOS (M1) or Arginase-1 (M2) can be performed after cell permeabilization.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on specific cell populations to quantify the percentage and absolute number of total macrophages, inflammatory (Ly6C-high) monocytes/macrophages, and resident Kupffer cells.
Signaling Pathways and Workflows
Cenicriviroc's Dual Mechanism of Action
Caption: Cenicriviroc blocks CCR2 and CCR5, inhibiting key pathways in liver fibrosis.
Experimental Workflow for Investigating Unexpected Anti-Fibrotic Effects
Caption: A workflow for investigating unexpected anti-fibrotic effects of Cenicriviroc.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 4. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet-induced mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cenicriviroc Concentration for Primary Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cenicriviroc (CVC) in primary cell assays. Cenicriviroc is a potent dual antagonist of the C-C chemokine receptors CCR2 and CCR5, playing a crucial role in modulating inflammatory and fibrotic processes.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective application of Cenicriviroc in your research.
I. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Cenicriviroc?
Cenicriviroc is an orally bioavailable small molecule that functions as a dual antagonist of the chemokine receptors CCR2 and CCR5.[1][2][3] By blocking these receptors, Cenicriviroc inhibits the downstream signaling pathways that mediate the migration and infiltration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation and injury.[3][4] This action effectively reduces inflammation and can prevent the progression of fibrosis.[2][5]
2. Which primary cell types are suitable for assays with Cenicriviroc?
Cenicriviroc is effective on primary cells that express CCR2 and/or CCR5. This includes, but is not limited to:
-
Monocytes and Macrophages: To study inflammation, chemotaxis, and polarization.[4][6]
-
Hepatic Stellate Cells (HSCs): To investigate anti-fibrotic effects.[7]
-
T lymphocytes: To analyze differentiation, activation, and cytokine production.[8]
-
Kupffer Cells: As resident liver macrophages, they are crucial in studying liver inflammation.[1]
3. What is the recommended starting concentration for in vitro experiments?
A starting concentration of 1 µM is often effective for initial in vitro studies, particularly for inhibiting monocyte migration.[9][10] However, the optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the ideal concentration for your specific experimental setup.
4. How should I prepare and store Cenicriviroc stock solutions?
-
Dissolving: Cenicriviroc is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF). For cell culture, it is recommended to first dissolve Cenicriviroc in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[9]
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] For aqueous solutions, it is advised to prepare them fresh for each experiment by diluting the DMSO stock in your culture medium. Aqueous solutions should not be stored for more than one day.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability | High concentration of Cenicriviroc or DMSO. | Perform a toxicity assay (e.g., CC50) to determine the optimal non-toxic concentration for your primary cells.[9] Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. |
| Inconsistent or No Effect | Suboptimal Cenicriviroc concentration. | Perform a dose-response experiment to identify the effective concentration range for your specific cell type and assay. |
| Degraded Cenicriviroc. | Use freshly prepared aqueous solutions for each experiment. Ensure proper storage of the DMSO stock solution at -20°C or -80°C. | |
| Difficulty Dissolving Cenicriviroc | Improper solvent or technique. | Dissolve Cenicriviroc in 100% DMSO first before diluting in aqueous buffers. Gentle warming and vortexing can aid dissolution. |
| Unexpected Off-Target Effects | High concentrations of Cenicriviroc may lead to non-specific binding. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate vehicle controls in all experiments. |
| Variable Results in Migration Assays | Inherent variability in primary cell migration. | Ensure consistent cell numbers and chemokine concentrations. Use appropriate controls, including a positive control for migration and a vehicle control. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for Cenicriviroc from various in vitro studies.
Table 1: Cenicriviroc IC50/EC50 Values in Primary Cell Assays
| Cell Type | Assay | Parameter | Value | Reference |
| Mouse NIH/3T3 Cells | CCR5 Binding | IC50 | 0.00025 µM | [9] |
| VERO-E6 Cells | Toxicity | CC50 (48 hrs) | 11.73 µM | [9] |
Table 2: Effective Concentrations of Cenicriviroc in Functional Assays
| Cell Type | Assay | Concentration | Effect | Reference |
| Mouse Bone Marrow Monocytes | Chemotaxis towards CCL2 | 1 µM | Significant reduction in migration | [4][10] |
| Mouse Splenic Lymphocytes (NK, CD4 T-cells) | Chemotaxis towards CCL5 | 1 µM | Significant reduction in migration | [4] |
| Mouse Naïve CD4+ T cells | Th1, Th2, Th17 differentiation | 2 µM | Inhibition of differentiation | [8] |
IV. Experimental Protocols
A. Protocol for Preparing Cenicriviroc Stock Solution
-
Reconstitution: Dissolve Cenicriviroc powder in 100% DMSO to a stock concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of Cenicriviroc (MW: 696.9 g/mol ), dissolve it in 143.5 µL of DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.[9]
B. Protocol for Macrophage Migration (Chemotaxis) Assay
This protocol is adapted from a transwell migration assay used to assess the effect of Cenicriviroc on monocyte/macrophage migration.[9][10]
-
Cell Preparation: Isolate primary monocytes or macrophages and resuspend them in serum-free media.
-
Assay Setup:
-
Add chemoattractant (e.g., CCL2 at 5 nM) to the lower chamber of a transwell plate.[10]
-
In the upper chamber, add your cell suspension.
-
Add Cenicriviroc (e.g., 1 µM) or vehicle control (DMSO) to the upper chamber with the cells.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantification:
-
Remove the non-migrated cells from the top of the transwell membrane.
-
Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., DAPI).
-
Count the migrated cells using a microscope or a plate reader.
-
C. Protocol for T-Cell Differentiation Assay
This protocol is a general guideline for assessing the impact of Cenicriviroc on T-cell differentiation.[8]
-
Cell Isolation: Isolate naïve CD4+ T cells from peripheral blood or spleen.
-
Cell Culture: Plate the cells in a 24-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Differentiation Cocktails: Add the appropriate cytokine cocktails for differentiating the T cells into specific lineages (e.g., Th1, Th2, Th17).
-
Cenicriviroc Treatment: Add Cenicriviroc (e.g., 2 µM) or vehicle control to the respective wells.[8]
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Analyze the differentiation by intracellular cytokine staining and flow cytometry for lineage-specific transcription factors or cytokines.
V. Signaling Pathways and Experimental Workflows
A. Cenicriviroc Mechanism of Action
Cenicriviroc dually antagonizes CCR2 and CCR5, which are G-protein coupled receptors (GPCRs). Upon ligand binding (e.g., CCL2 to CCR2, CCL5 to CCR5), these receptors activate downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways, leading to cellular responses like chemotaxis, inflammation, and fibrosis.[11][12][13] Cenicriviroc blocks the initial ligand-receptor interaction, thereby inhibiting these downstream events.
References
- 1. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury | PLOS One [journals.plos.org]
- 5. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury | PLOS One [journals.plos.org]
- 11. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 13. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cenicriviroc (CVC) in animal models. The information is intended for scientists and drug development professionals to effectively manage potential side effects and ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected general side effects of Cenicriviroc in rodent models?
A1: Preclinical studies in various mouse and rat models have generally shown Cenicriviroc to be well-tolerated.[1][2] Across multiple studies involving models of liver and kidney fibrosis, CVC treatment had no significant effect on body weight or the weight of the liver and kidneys.[1][3][4] In a mouse model of unilateral ureter obstruction, a slight, though statistically significant, decrease in body weight (approximately 5%) was noted at a 20 mg/kg dose.[1][5] Similarly, a decrease in the liver-to-body weight ratio was observed in a thioacetamide-induced liver fibrosis model in rats.[1][5]
Q2: An animal in my CVC-treated group is showing signs of distress (e.g., lethargy, ruffled fur). What should I do?
A2: While significant adverse effects from CVC are not commonly reported in animal studies, it is crucial to investigate any signs of animal distress. Consider the following troubleshooting steps:
-
Vehicle Control Check: Cenicriviroc is often formulated in vehicles such as 0.5% [w/v] methylcellulose + 1% Tween®-80 or 10% hydroxypropyl-beta-cyclodextrin and 5% solutol.[1][6] Ensure that animals in your vehicle control group are not exhibiting similar signs of distress. The vehicle itself could be contributing to the observed effects.
-
Administration Technique: Improper oral gavage or injection techniques can cause significant stress and injury to the animals. Review your administration protocol and ensure that all personnel are adequately trained.
-
Underlying Disease Model: The progression of the induced disease in your animal model (e.g., liver fibrosis, NASH) can itself lead to symptoms of distress. Compare the signs in the CVC-treated group to the vehicle-treated disease group to determine if the effects are disease-related or potentially compound-related.
-
Dose and Concentration: While a range of doses has been shown to be safe, it's possible that a higher dose in a specific animal strain or model could lead to adverse effects. Re-verify your dose calculations and the concentration of your dosing solution.
Q3: I am observing unexpected mortality in my CVC-treated group. What could be the cause?
A3: Unexpected mortality is a serious concern. In addition to the troubleshooting steps outlined in Q2, consider the following:
-
Compound Stability and Formulation: Ensure that your Cenicriviroc formulation is stable and properly prepared. Improperly dissolved or aggregated compound could lead to toxicity.
-
Interaction with Disease Model: In some advanced disease models, the physiological stress of the disease combined with the administration of any compound could potentially increase mortality. A thorough pathological examination may be necessary to determine the cause of death.
Q4: Are there any known effects of Cenicriviroc on liver function tests in animal models?
A4: In a mouse model of diet-induced non-alcoholic steatohepatitis (NASH), Cenicriviroc treatment was associated with a significant decrease in plasma alanine aminotransferase (ALT) levels, indicating a protective effect on the liver in this disease context.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Cenicriviroc.
Table 1: Effects of Cenicriviroc on Body and Organ Weight in Rodent Models
| Animal Model | Species | Dose (mg/kg/day) | Treatment Duration | Effect on Body Weight | Effect on Liver/Kidney Weight | Reference |
| Thioacetamide-Induced Liver Fibrosis | Rat | 30, 100 | 8 weeks | No notable effect | Decrease in liver-to-body ratio | [1] |
| Diet-Induced NASH | Mouse | 20, 100 | 3 weeks | No notable effect | No notable effect | [1] |
| Unilateral Ureter Obstruction (UUO) | Mouse | 7, 20 | 5 days | Slight decrease (5%) at 20 mg/kg | No notable effect | [1][5] |
| Thioglycollate-Induced Peritonitis | Mouse | 5, 20, 100 | 5 days | Not reported | Not reported | [1] |
| Choline-Deficient, High-Fat Diet (NASH) | Mouse | 10, 20, 30 | 4 and 14 weeks | Not reported to have adverse effects | Not reported to have adverse effects | [6] |
| Bile Duct Ligation | Rat | 50 | 14 days | Monitored daily, no adverse effects reported | Reduced liver-to-body weight ratio (therapeutic effect) | [8] |
| Mdr2-/- (Cholestatic Liver Injury) | Mouse | 50 | 4 weeks | Monitored every three days, no adverse effects reported | Not reported to have adverse effects | [8] |
Experimental Protocols
Protocol 1: Oral Administration of Cenicriviroc in a Mouse Model of NASH
-
Animal Model: Male C57BL/6 mice with diet-induced non-alcoholic steatohepatitis.[1]
-
Compound Preparation: Cenicriviroc mesylate is dissolved in a vehicle of 0.5% [w/v] methylcellulose + 1% Tween®-80 (pH ~1.3).[1][7]
-
Dosing:
-
Administer Cenicriviroc or vehicle control via oral gavage (PO).
-
Doses of 20 mg/kg/day and 100 mg/kg/day have been used.[1]
-
Dosing can be performed once daily (QD) or twice daily (BID).
-
-
Monitoring:
Protocol 2: Intraperitoneal Administration of Cenicriviroc in a Mouse Model of NASH
-
Animal Model: Male C57BL/6N mice on a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).[6]
-
Compound Preparation: Lyophilized this compound is dissolved in a vehicle of 10% hydroxypropyl-beta-cyclodextrin and 5% solutol in sterile water by sonication.[6]
-
Dosing:
-
Administer Cenicriviroc or vehicle control via intraperitoneal (IP) injection.
-
Doses of 10 mg/kg/day, 20 mg/kg/day, and 30 mg/kg/day have been used.[6]
-
Administer daily for the duration of the study (e.g., 4 to 14 weeks).
-
-
Monitoring:
-
Weigh mice weekly to adjust the weight-based dose.[6]
-
At termination, anesthetize mice (e.g., ketamine/xylazine) for terminal cardiac puncture and tissue collection.
-
Perform analysis of liver tissue for fibrosis, inflammation, and macrophage populations.
-
Visualizations
Caption: Cenicriviroc's dual CCR2/CCR5 antagonist signaling pathway.
Caption: General experimental workflow for Cenicriviroc studies in animal models.
Caption: Troubleshooting flowchart for unexpected adverse events.
References
- 1. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 2. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PMC [pmc.ncbi.nlm.nih.gov]
Cenicriviroc In Vivo Efficacy: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering efficacy issues with Cenicriviroc (CVC) in in vivo experiments. The information is tailored for scientists and drug development professionals working with this dual CCR2/CCR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Cenicriviroc?
A1: Cenicriviroc is an orally administered small molecule that acts as a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3] By blocking these receptors, CVC aims to inhibit the recruitment and migration of inflammatory immune cells, such as monocytes and macrophages, to sites of tissue injury and inflammation.[3][4] This mechanism is believed to interrupt the inflammatory and fibrogenic processes, particularly in liver diseases like non-alcoholic steatohepatitis (NASH).[3][5][6]
Q2: Cenicriviroc showed promise in preclinical and Phase IIb studies, but the Phase III AURORA trial did not meet its primary endpoint. Why the discrepancy?
A2: The discrepancy between the promising results of the Phase IIb CENTAUR trial and the outcome of the Phase III AURORA study highlights the complexities of translating preclinical findings and earlier phase clinical results to larger patient populations.[7][8] While the CENTAUR trial suggested a significant antifibrotic effect of CVC, the larger AURORA trial was terminated early due to a lack of efficacy.[8][9][10][11] Potential reasons for this discrepancy are multifaceted and may include patient population heterogeneity, the natural history of NASH, and the specific endpoints of the studies. The CENTAUR study did show that patients with higher baseline fibrosis scores had better outcomes, suggesting that the efficacy of CVC may be dependent on the disease stage.[2][5]
Q3: What are the recommended animal models for testing the in vivo efficacy of Cenicriviroc?
A3: Preclinical studies for Cenicriviroc have successfully utilized several rodent models to investigate its anti-inflammatory and antifibrotic effects. The choice of model should align with the specific research question. Commonly used models include:
-
Thioglycollate-induced peritonitis in mice: To assess the general anti-inflammatory effect by measuring the recruitment of monocytes and macrophages.[12]
-
Thioacetamide (TAA)-induced liver fibrosis in rats: A model to evaluate the antifibrotic potential of CVC in a chemically induced liver injury model.[12]
-
Diet-induced NASH in mice: This model mimics the metabolic and histological features of human NASH and is suitable for evaluating the effects of CVC on steatohepatitis and fibrosis.[12]
-
Bile duct ligation (BDL) in rats and Mdr2-/- mice: These models of cholestatic liver injury can be used to assess the efficacy of CVC in reducing liver injury and fibrosis in the context of cholestasis.[13]
Troubleshooting In Vivo Efficacy Issues
Problem: I am not observing the expected antifibrotic or anti-inflammatory effects of Cenicriviroc in my animal model.
Below are potential causes and troubleshooting steps to address a lack of Cenicriviroc efficacy in your in vivo experiments.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for Cenicriviroc in vivo efficacy issues.
Drug Formulation and Administration
| Potential Issue | Troubleshooting Recommendation | Rationale |
| Improper Formulation | Prepare Cenicriviroc in a vehicle of 0.5% (w/v) methylcellulose with 1% Tween®-80.[12] Ensure the solution is homogenous before each administration. | An appropriate vehicle is crucial for consistent solubility and bioavailability of the compound. |
| Incorrect Administration Technique | For oral administration in rodents, use oral gavage. Ensure personnel are properly trained in the technique to minimize stress and ensure accurate delivery to the stomach.[14] The gavage needle length should be appropriate for the size of the animal.[14] | Improper gavage technique can lead to incorrect dosing or injury to the animal, affecting the experimental outcome. |
Dosing Regimen and Pharmacokinetics
| Potential Issue | Troubleshooting Recommendation | Rationale |
| Suboptimal Dosing | In preclinical models, effective doses have been reported to be ≥20 mg/kg/day.[15] Consider a dose-response study to determine the optimal dose for your specific model and endpoint. | The therapeutic window can vary between different animal models and disease states. |
| Pharmacokinetic Mismatch | In rats, Cenicriviroc has a short half-life of 4-5 hours.[12] For compounds with short half-lives, consider twice-daily (BID) dosing instead of once-daily (QD) to maintain adequate drug exposure. | A short half-life may lead to periods of sub-therapeutic drug levels with once-daily dosing, potentially diminishing the overall efficacy. |
| Lack of Target Engagement | Measure downstream markers of CCR2/CCR5 inhibition, such as a reduction in monocyte/macrophage recruitment to the target tissue, to confirm biological activity.[12] | This will help determine if the lack of efficacy is due to insufficient target engagement or if the downstream biological effects are not being produced as expected. |
Animal Model and Experimental Design
| Potential Issue | Troubleshooting Recommendation | Rationale |
| Inappropriate Animal Model | Select an animal model that is well-characterized and relevant to the human disease you are studying. For NASH-related fibrosis, diet-induced models in mice are commonly used.[12] | The pathophysiology of the chosen animal model should align with the mechanism of action of Cenicriviroc. |
| Disease Stage at Treatment Initiation | The timing of treatment initiation is critical. Consider initiating treatment at a point where the disease process is established but not irreversible. The CENTAUR study suggested greater benefit in patients with more advanced fibrosis.[3][16] | The efficacy of an antifibrotic agent can be highly dependent on the stage of the disease. |
| Duration of the Study | Ensure the study duration is sufficient to observe changes in your primary endpoints. Fibrotic changes, in particular, can take time to develop and resolve. | Short-term studies may not provide enough time for significant changes in chronic disease processes like fibrosis to become apparent. |
Cenicriviroc Signaling Pathway and Therapeutic Target
Caption: Cenicriviroc's mechanism of action in blocking inflammatory cell recruitment.
Key Experimental Protocols
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Intraperitoneal (IP) injection of TAA at a dose of 150 mg/kg, three times per week for 8 weeks.
-
Cenicriviroc Administration: Administered via oral gavage. Dosing should be based on the specific study design, but effective doses in preclinical models have been reported to be ≥20 mg/kg/day.[15]
-
Vehicle: 0.5% (w/v) methylcellulose with 1% Tween®-80.[12]
-
Assessments: Liver-to-body weight ratio, plasma liver enzymes (ALT, AST), hepatic hydroxyproline content (as a measure of collagen), and histological analysis of liver tissue for fibrosis.[12]
Diet-Induced NASH in Mice
-
Animal Model: C57BL/6 mice.
-
Induction of NASH: Feeding a high-fat, high-cholesterol diet for a sufficient duration to induce steatohepatitis and fibrosis.
-
Cenicriviroc Administration: Incorporated into the diet or administered daily by oral gavage.
-
Assessments: NAFLD Activity Score (NAS) from histological examination of the liver, measurement of collagen deposition (e.g., Sirius Red staining), and gene expression analysis of fibrotic and inflammatory markers.[12]
Summary of Cenicriviroc Dosing in Preclinical Models
| Animal Model | Species | Cenicriviroc Dose | Frequency | Route | Reference |
| Thioglycollate-induced peritonitis | Mouse | 5, 20, 100 mg/kg/day | BID | Oral Gavage | [15] |
| Thioacetamide-induced liver fibrosis | Rat | Not specified in detail | QD | Oral Gavage | [12] |
| Diet-induced NASH | Mouse | ≥20 mg/kg/day | Not specified | Oral Gavage | [15] |
| Cholestatic Liver Injury | Rat (BDL) | 50 mg/kg/day | Daily | Oral Gavage | [13] |
| Cholestatic Liver Injury | Mouse (Mdr2-/-) | 50 mg/kg/day | Daily | Oral Gavage | [13] |
References
- 1. Cenicriviroc Versus Placebo for the Treatment of Nonalcoholic Steatohepatitis with Liver Fibrosis: Results from the Year 1 Primary Analysis of the Phase 2b CENTAUR Study [natap.org]
- 2. New Data from CENTAUR Phase 2b Clinical Study Supports Continued Development of Cenicriviroc (CVC) in Ongoing Phase 3 AURORA Trial [prnewswire.com]
- 3. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmadive.com [biopharmadive.com]
- 8. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 13. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. providence.elsevierpure.com [providence.elsevierpure.com]
Technical Support Center: Assessing Cenicriviroc Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cytotoxicity of Cenicriviroc. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common cytotoxicity assays, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of Cenicriviroc?
A1: Cenicriviroc is primarily a C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) antagonist, and its mechanism of action is not directly cytotoxic. Published data suggests that Cenicriviroc exhibits low in vitro cytotoxicity. For example, one study reported no apparent cytotoxicity in VeroE6/TMPRSS2 cells at concentrations up to 80 μM[1]. However, the cytotoxic potential can be cell-type dependent.
Q2: Which cell lines are most relevant for testing Cenicriviroc cytotoxicity?
A2: Given Cenicriviroc's development for conditions like nonalcoholic steatohepatitis (NASH) and its interaction with the immune system, relevant cell lines include:
-
Hepatocytes: Such as the HepG2 cell line, to assess potential liver cell toxicity.
-
Immune cells: Including macrophages (e.g., RAW 264.7) and lymphocytes, as they express CCR2 and CCR5.[2][3]
-
Renal cells: Such as VeroE6 cells, which have been used in some published cytotoxicity studies.[1][4]
Q3: What are the recommended in vitro assays to assess Cenicriviroc cytotoxicity?
A3: A panel of assays is recommended to get a comprehensive understanding of Cenicriviroc's effect on cell health:
-
Metabolic Activity Assays: Such as the MTT or XTT assay, which measure the metabolic activity of viable cells.
-
Cell Viability/Membrane Integrity Assays: Including Trypan Blue exclusion, Lactate Dehydrogenase (LDH) release, or Crystal Violet staining. These assays directly measure cell death or the number of viable cells.
-
Apoptosis vs. Necrosis Assays: To determine the mode of cell death if significant cytotoxicity is observed. This can be done using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
Q4: Does Cenicriviroc interfere with common cytotoxicity assays?
A4: While specific interference data for Cenicriviroc is limited, it is a small molecule that could potentially interact with assay components. For example, compounds can interfere with the colorimetric readouts of assays like MTT. It is crucial to include proper controls, such as Cenicriviroc in cell-free media, to check for any direct interaction with the assay reagents.
Quantitative Data Summary
The following table summarizes the available quantitative data on Cenicriviroc's in vitro cytotoxicity.
| Cell Line | Assay | Endpoint | Value | Reference |
| VERO-E6 | High Content Imaging | CC50 | 11.73 µM | [4] |
| VeroE6/TMPRSS2 | Tetrazolium Dye Method | CC50 | >80 µM | [1] |
| CT26 (mouse colon carcinoma) | MTT Assay | IC50 | 40 µM | [5] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration that reduces cell viability by 50%.
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols and troubleshooting guides for commonly used in vitro cytotoxicity assays when assessing Cenicriviroc.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Cenicriviroc in culture medium. Replace the existing medium with the Cenicriviroc-containing medium. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Cenicriviroc directly reduces MTT. - Contamination of reagents or cultures. | - Run a control with Cenicriviroc in cell-free media to check for direct reduction. - Use sterile techniques and fresh reagents. |
| Low Signal/Sensitivity | - Low cell number or metabolic activity. - Insufficient incubation time with MTT. | - Optimize cell seeding density. - Increase incubation time with MTT, but be mindful of potential MTT toxicity with prolonged exposure. |
| Inconsistent Results | - Uneven cell seeding. - Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding. - Mix thoroughly after adding the solubilizing agent. |
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Maximum LDH Release Control: Include a set of wells with untreated cells that are lysed with a lysis buffer to determine the maximum LDH release.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background LDH in Control Wells | - High basal level of LDH in the serum of the culture medium. - Mechanical stress during handling causing cell lysis. | - Use low-serum or serum-free medium during the treatment period. - Handle plates gently and avoid vigorous pipetting. |
| Low Signal | - Insufficient cell damage to release detectable LDH. - Cenicriviroc inhibits LDH enzyme activity. | - Ensure a positive control (e.g., a known cytotoxic agent) is included to validate the assay. - Test for direct inhibition of LDH by Cenicriviroc in a cell-free system. |
| Variable Results | - Presence of cell debris in the collected supernatant. | - Centrifuge the plate before collecting the supernatant to pellet any detached cells or debris. |
Crystal Violet Assay
This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, attached cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Medium Removal and Washing: Carefully aspirate the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Fixation: Add a fixing solution (e.g., 4% paraformaldehyde or methanol) to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add a 0.5% crystal violet solution to each well, ensuring the cell monolayer is covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Dye Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or methanol) to each well to elute the dye from the stained cells.
-
Absorbance Reading: Measure the absorbance at a wavelength of 590 nm.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Uneven Staining | - Uneven cell seeding. - Cell detachment during washing steps. | - Ensure proper cell suspension before seeding. - Be gentle during the washing steps, especially with weakly adherent cell lines. Consider skipping the washing step if necessary. |
| High Background | - Incomplete removal of excess crystal violet. | - Increase the number of washing steps and ensure thorough washing. |
| Low Absorbance | - Low cell number. - Cells are not strongly adherent. | - Optimize the initial cell seeding density. - Use pre-coated plates to enhance cell attachment. |
Visualizations
Cenicriviroc's Mechanism of Action
The following diagram illustrates the primary, non-cytotoxic mechanism of action of Cenicriviroc.
Caption: Cenicriviroc's mechanism as a CCR2/CCR5 antagonist.
General Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the general experimental workflow for assessing the cytotoxicity of Cenicriviroc.
Caption: A streamlined workflow for in vitro cytotoxicity assays.
Logical Relationship for Troubleshooting Assay Interference
This diagram illustrates the logical steps to troubleshoot potential interference of Cenicriviroc with a colorimetric assay.
Caption: Decision-making process for assay interference.
References
- 1. The chemokine receptor antagonist cenicriviroc inhibits the replication of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Promising Modulatory Effects of Cenicriviroc on the Progression of Mouse Colorectal Cancer through Inhibition of CCR2_CCL2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Cenicriviroc treatment duration for optimal results
Cenicriviroc (CVC) Technical Support Center
This center provides researchers, scientists, and drug development professionals with technical guidance for experiments involving Cenicriviroc (CVC). The information is structured to address common questions and troubleshooting scenarios related to adjusting CVC treatment duration for optimal results in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cenicriviroc?
A1: Cenicriviroc is an oral, dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3][4] By blocking these receptors, CVC disrupts key pathways involved in inflammation and fibrogenesis. CCR2 and its ligand CCL2 are central to recruiting inflammatory monocytes to sites of tissue injury, while CCR5 is involved in the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.[4][5] The dual antagonism is designed to simultaneously reduce the inflammatory response and inhibit the direct cellular mechanisms of fibrosis.
Q2: What have clinical trials shown regarding Cenicriviroc treatment duration for liver fibrosis?
A2: Clinical trials have evaluated CVC treatment for up to two years. The Phase 2b CENTAUR study showed that after one year, significantly more subjects on CVC achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo.[1] Specifically, 20% of CVC-treated patients met this endpoint versus 10% of placebo patients.[1][6] The benefit was maintained for many patients at year two, with the data suggesting a greater effect in those with more advanced fibrosis at baseline.[7][8] However, the subsequent Phase 3 AURORA trial was terminated because it was unlikely to meet its primary endpoint at the 12-month interim analysis, indicating a lack of efficacy in a broader patient population.[9][10]
Table 1: Summary of Key Efficacy Endpoints from the CENTAUR Study
| Endpoint | Time Point | Cenicriviroc (150 mg) | Placebo | Outcome |
| ≥1-Stage Fibrosis Improvement w/o Worsening of NASH | Year 1 | 20% | 10% | Statistically Significant (p=0.02)[1] |
| ≥1-Stage Fibrosis Improvement w/o Worsening of NASH | Year 2 (Continuous Treatment) | 15% | 17% | Not Statistically Significant[7][8] |
| Maintenance of Fibrosis Response from Year 1 to Year 2 | Year 2 | 60% | 30% | CVC responders at Y1 were twice as likely to maintain benefit[7][8] |
| ≥2-Point Improvement in NAS w/o Worsening of Fibrosis (Primary Endpoint) | Year 1 | 16% | 19% | Not Statistically Significant[1] |
Data compiled from the Phase 2b CENTAUR study results.[1][7][8]
Q3: How should I determine the optimal treatment duration for my preclinical model?
A3: Determining the optimal duration in a preclinical setting requires a structured, multi-timepoint study. The ideal duration will depend on the specific animal model used (e.g., CCl₄, thioacetamide, or diet-induced models), the fibrosis stage at treatment initiation, and the desired endpoint.[11][12] A typical workflow involves inducing fibrosis to a specific stage, initiating CVC treatment, and then collecting samples at various intervals to assess efficacy.
Troubleshooting Guides
Q1: We are observing suboptimal or inconsistent anti-fibrotic effects in our animal model. What factors should we investigate?
A1: Suboptimal results can stem from several factors related to the experimental setup, drug administration, or the model itself. A systematic approach is needed to identify the root cause. Key areas to verify include target engagement, drug exposure, and the characteristics of the fibrosis model.
Q2: How can we confirm target engagement of CCR2/CCR5 in our experimental system?
A2: Confirming that CVC is binding to its intended targets (CCR2/CCR5) is critical for interpreting efficacy data. This can be achieved through direct or indirect methods. An indirect pharmacodynamic (PD) biomarker approach is often most practical in preclinical studies. Potent blockade of CCR2 leads to a compensatory increase in its ligand, CCL2, in plasma, which can be measured as an indicator of target engagement.[5][13]
Experimental Protocol: Indirect Measurement of Target Engagement via Plasma CCL2 Levels
This protocol describes a method to indirectly assess CVC's engagement of CCR2 by measuring changes in plasma CCL2 concentrations in a rodent model.
1. Objective:
-
To determine if CVC administration leads to a significant increase in circulating CCL2 levels, indicating successful CCR2 blockade.
2. Materials:
-
Cenicriviroc and vehicle control.
-
K₂-EDTA collection tubes.
-
Centrifuge.
-
Mouse/Rat CCL2 (MCP-1) ELISA Kit.
-
Microplate reader.
3. Methodology:
-
Step 1: Sample Collection:
-
Collect blood samples (~50-100 µL) via tail vein or submandibular bleed at baseline (pre-dose) and at selected time points post-CVC administration (e.g., 2, 8, and 24 hours post-final dose).
-
Immediately place blood into K₂-EDTA tubes and mix gently by inversion to prevent coagulation.
-
-
Step 2: Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Store plasma samples at -80°C until analysis.
-
-
Step 3: ELISA Procedure:
-
Thaw plasma samples on ice.
-
Perform the CCL2 ELISA according to the manufacturer's instructions. This typically involves:
-
Preparing standards and quality controls.
-
Adding standards, controls, and plasma samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
-
Step 4: Data Analysis:
-
Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the concentration of the standards versus their absorbance.
-
Calculate the CCL2 concentration in each sample by interpolating from the standard curve.
-
Compare the post-dose CCL2 levels in the CVC-treated group to the vehicle control group and to baseline levels.
-
4. Expected Outcome:
-
A statistically significant, dose-dependent increase in plasma CCL2 levels in the CVC-treated group compared to the vehicle group is indicative of potent CCR2 target engagement.[13] This confirms that the drug is biologically active at its intended target in your model system.
References
- 1. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 6. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Cenicriviroc-based research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenicriviroc (CVC).
Frequently Asked Questions (FAQs)
1. What is Cenicriviroc and what is its primary mechanism of action?
Cenicriviroc (CVC) is a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2][3][4] Its primary mechanism of action is to block the binding of their respective ligands, primarily monocyte chemoattractant protein-1 (MCP-1/CCL2) to CCR2 and RANTES (CCL5) to CCR5.[1][5] This dual antagonism inhibits the migration and infiltration of inflammatory monocytes and macrophages to sites of inflammation and injury, which is a key process in the pathogenesis of various inflammatory and fibrotic diseases.[2][3][6]
2. What are the main research applications of Cenicriviroc?
Cenicriviroc was initially developed as an anti-HIV agent due to its CCR5 antagonism, which blocks the entry of R5-tropic HIV-1 into host cells.[1] More recently, its dual CCR2/CCR5 antagonism has led to its investigation in inflammatory and fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH) and liver fibrosis.[2][7][3][4][8] It has also been studied in the context of kidney fibrosis and other inflammatory conditions.[7]
3. What were the key findings from the major clinical trials of Cenicriviroc for NASH?
The Phase 2b CENTAUR trial showed that after one year of treatment, a significantly higher proportion of patients receiving Cenicriviroc (20%) achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (10%).[9][10][11][12][13] However, the primary endpoint of a significant improvement in the NAFLD Activity Score (NAS) was not met.[9][10][13] The subsequent Phase 3 AURORA trial was terminated due to a lack of efficacy, as it did not meet its primary endpoint of fibrosis improvement at 12 months.[14][15][16][17]
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Difficulty dissolving Cenicriviroc or precipitation in aqueous solutions.
-
Cause: Cenicriviroc has poor aqueous solubility.
-
Solution:
-
Prepare stock solutions in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] Cenicriviroc is soluble at approximately 20 mg/mL in DMSO and DMF, and at 5 mg/mL in ethanol.[1]
-
For aqueous buffers, first dissolve Cenicriviroc in DMSO and then dilute with the aqueous buffer of choice.[1] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1]
-
Crucially, do not store aqueous solutions of Cenicriviroc for more than one day to avoid precipitation. [1]
-
Data Presentation: Cenicriviroc Solubility
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Problem 2: Inconsistent or lack of expected biological effect in cell-based assays (e.g., chemotaxis assay).
-
Cause 1: Inactive Cenicriviroc.
-
Cause 2: Suboptimal assay conditions.
-
Solution: Optimize the concentration of the chemoattractant (e.g., CCL2 or CCL5) and the incubation time. Ensure the cell type used expresses CCR2 and/or CCR5 at sufficient levels. Validate receptor expression using techniques like flow cytometry or qPCR.
-
-
Cause 3: Off-target effects at high concentrations.
-
Solution: Cenicriviroc can antagonize CCR3 and CCR4 at micromolar concentrations (IC50s = 2.4 µM and 1.1 µM, respectively).[1] If your experimental system involves these receptors, use Cenicriviroc at nanomolar concentrations where it is highly selective for CCR2 and CCR5.
-
Problem 3: Unexpected cell toxicity.
-
Cause: High concentrations of DMSO or Cenicriviroc itself.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls. Determine the cytotoxic concentration of Cenicriviroc for your specific cell line using a viability assay (e.g., MTT or trypan blue exclusion) before conducting functional assays.
In Vivo Experimentation
Problem 4: Lack of efficacy in animal models of fibrosis or inflammation.
-
Cause 1: Inadequate dosing or bioavailability.
-
Solution: Cenicriviroc has good oral bioavailability. Effective doses in mouse models of fibrosis have been reported to be ≥20 mg/kg/day. Conduct a pilot pharmacokinetic study to determine the plasma and tissue concentrations of Cenicriviroc in your animal model to ensure adequate exposure.
-
-
Cause 2: Compensatory mechanisms.
-
Solution: Prolonged CCR2/CCR5 blockade can lead to an increase in the plasma levels of their cognate ligands, such as CCL2 and MCP-5.[9] This may eventually overcome the antagonistic effect of Cenicriviroc. Consider measuring chemokine levels in plasma and tissue samples from your long-term studies to investigate this possibility.
-
-
Cause 3: Choice of animal model.
-
Solution: The pathophysiology of the chosen animal model should be carefully considered. The lack of efficacy in the AURORA trial despite promising preclinical data highlights the potential disconnect between animal models and human disease. Use well-characterized models and consider the specific aspects of the disease you are investigating.
-
Problem 5: Difficulty interpreting results in the context of clinical trial data.
-
Cause: Discrepancy between preclinical efficacy and clinical trial outcomes.
-
Solution: Preclinical studies often use models that may not fully recapitulate the complexity of human NASH. When interpreting your data, acknowledge the limitations of the model and the clinical trial results. Focus on elucidating the specific molecular and cellular mechanisms of Cenicriviroc's action in your experimental system. The antifibrotic effects of Cenicriviroc may be more pronounced in models of established, advanced fibrosis.[13]
Experimental Protocols
Key Experiment 1: In Vitro Chemotaxis Assay
Objective: To assess the ability of Cenicriviroc to inhibit the migration of CCR2/CCR5-expressing cells towards a chemoattractant.
Methodology:
-
Cell Culture: Culture a CCR2/CCR5-expressing cell line (e.g., THP-1 monocytes) in appropriate media.
-
Preparation of Cenicriviroc: Prepare a stock solution of Cenicriviroc in DMSO. On the day of the experiment, prepare serial dilutions in serum-free media.
-
Assay Setup: Use a transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower chamber, add serum-free media containing the chemoattractant (e.g., 10 nM CCL2).
-
In the upper chamber (insert), add cells (e.g., 1 x 10^5 cells/well) in serum-free media containing various concentrations of Cenicriviroc or vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 2-4 hours).
-
Quantification:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.
-
Alternatively, fix and stain the migrated cells on the underside of the membrane and count them under a microscope.
-
Key Experiment 2: In Vivo Thioacetamide-Induced Liver Fibrosis Model
Objective: To evaluate the antifibrotic efficacy of Cenicriviroc in a rat model of liver fibrosis.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Induction of Fibrosis: Administer thioacetamide (TAA) in drinking water (e.g., 0.03% w/v) for a specified period (e.g., 8-12 weeks) to induce liver fibrosis.
-
Cenicriviroc Treatment:
-
Prepare a formulation of Cenicriviroc for oral gavage (e.g., in 0.5% methylcellulose).
-
Administer Cenicriviroc (e.g., 20 mg/kg/day) or vehicle control daily via oral gavage starting at a predetermined time point after TAA administration.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and liver tissue.
-
Histology: Stain liver sections with Sirius Red to assess collagen deposition and quantify the fibrotic area.
-
Gene Expression: Analyze the mRNA expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) in liver tissue using qPCR.
-
Biochemical Analysis: Measure liver enzymes (ALT, AST) in the serum.
-
Visualizations
Caption: Cenicriviroc's mechanism of action.
Caption: A typical experimental workflow for Cenicriviroc research.
References
- 1. The chemokine receptor antagonist cenicriviroc inhibits the replication of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jgld.ro [jgld.ro]
- 4. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 6. Role of cenicriviroc in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Targeted therapeutics and novel signaling pathways in non-alcohol-associated fatty liver/steatohepatitis (NAFL/NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. natap.org [natap.org]
- 11. Allergan reports positive Phase IIb two-year data from liver fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Inhibition of intrahepatic monocyte recruitment by Cenicriviroc and extracellular matrix degradation by MMP1 synergistically attenuate liver inflammation and fibrogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. simulations-plus.com [simulations-plus.com]
- 15. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biopharmadive.com [biopharmadive.com]
- 18. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet-induced mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cenicriviroc vs. Maraviroc: A Comparative Guide to CCR5-Mediated Signaling Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenicriviroc and Maraviroc are both small molecule antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells. Their ability to block this interaction has established them as important therapeutic agents in the management of HIV infection. While both drugs target CCR5, they exhibit distinct pharmacological profiles. This guide provides an objective comparison of Cenicriviroc and Maraviroc in blocking CCR5-mediated signaling, supported by available experimental data, detailed methodologies, and visual representations of key pathways and experimental workflows.
Mechanism of Action
Both Cenicriviroc and Maraviroc are allosteric inhibitors of CCR5.[1][2] They bind to a transmembrane pocket of the receptor, distinct from the binding site of natural chemokine ligands (like CCL3, CCL4, and CCL5) and the HIV-1 envelope glycoprotein gp120.[1][3] This binding induces a conformational change in the CCR5 receptor, rendering it unable to interact with gp120 and thus preventing the fusion of the viral and cellular membranes, a critical step for viral entry.[4][5]
A key differentiator is that Cenicriviroc is a dual antagonist, also targeting the C-C chemokine receptor type 2 (CCR2), which is involved in inflammatory responses.[6][7] This dual antagonism may offer additional therapeutic benefits in conditions where both CCR5- and CCR2-mediated pathways are implicated.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the potency of Cenicriviroc and Maraviroc in various in vitro assays. It is important to note that direct head-to-head comparisons of binding affinities (Ki) in the same study are limited in the publicly available literature. The presented data is compiled from multiple sources and experimental conditions may vary.
Table 1: Inhibition of HIV-2 Entry (EC50, nM)
| HIV-2 Isolate | Cenicriviroc EC50 (nM) | Maraviroc EC50 (nM) |
| R5-tropic Isolate 1 | 0.03 | 1.13 |
| R5-tropic Isolate 2 | 0.33 | 0.58 |
| R5-tropic Isolate 3 | 0.45 | 0.48 |
| R5-tropic Isolate 4 | 0.98 | 0.68 |
Data sourced from a study assessing in vitro activity against R5-tropic HIV-2 clinical isolates.[8]
Table 2: Inhibition of CCR5 Ligand Binding and Function (IC50, nM)
| Ligand/Function | Cenicriviroc IC50 (nM) | Maraviroc IC50 (nM) |
| MIP-1α (CCL3) Binding | Not directly reported | 3.3 |
| MIP-1β (CCL4) Binding | Not directly reported | 7.2 |
| RANTES (CCL5) Binding | 2 - 6 (cognate ligand binding) | 5.2 |
| Chemokine-induced Calcium Mobilization | Not directly reported | 7 - 30 |
Maraviroc data sourced from in vitro cell-free and cell-based assays.[9] Cenicriviroc data indicates general potency against cognate ligand binding.[6]
Experimental Protocols
Radioligand Displacement Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Cenicriviroc or Maraviroc) for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of the human CCR5 receptor (e.g., HEK293 or CHO cells).[10]
-
Radioligand: A radiolabeled CCR5 ligand, such as [¹²⁵I]-CCL5 or [³H]-Maraviroc, is used.[1][11]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[10][12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
HIV-1 Pseudovirus Entry Assay
Objective: To measure the ability of a test compound to inhibit the entry of HIV-1 into target cells mediated by the interaction between the viral envelope glycoprotein (Env) and the CCR5 co-receptor.
Methodology:
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T cells) with a plasmid encoding the HIV-1 Env protein of interest and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Target Cells: Target cells that express CD4 and CCR5 (e.g., TZM-bl cells or U87.CD4.CCR5 cells) are seeded in a multi-well plate.
-
Inhibition: The target cells are pre-incubated with various concentrations of the test compound (Cenicriviroc or Maraviroc) before the addition of the pseudovirus.
-
Infection: The pseudovirus is added to the wells containing the target cells and the test compound.
-
Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry and expression of the reporter gene.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that inhibits viral entry by 50% (IC50) is calculated by plotting the reporter gene activity against the compound concentration.
Signaling Pathways and Experimental Workflows
References
- 1. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the CCR5 Chemokine Receptor-HIV Entry Inhibitor Maraviroc Complex (Journal Article) | OSTI.GOV [osti.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 | PLOS Pathogens [journals.plos.org]
- 7. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A study of the molecular mechanism of binding kinetics and long residence times of human CCR5 receptor small molecule allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis of Placebo-Controlled Trial Designs
For Researchers, Scientists, and Drug Development Professionals
Cenicriviroc (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated as a therapeutic agent for nonalcoholic steatohepatitis (NASH) with liver fibrosis. This guide provides a comparative analysis of the design and outcomes of major placebo-controlled trials of Cenicriviroc and other leading NASH drug candidates, offering insights for researchers and drug development professionals.
Comparative Efficacy in Phase 2b and 3 Trials
Cenicriviroc's clinical development for NASH was primarily anchored by two key studies: the Phase 2b CENTAUR trial and the Phase 3 AURORA trial. While the initial Phase 2b results showed promise in reducing fibrosis, the subsequent Phase 3 study did not meet its primary endpoint, leading to the termination of its development for this indication.[1]
In the CENTAUR study, after one year of treatment, a significantly greater proportion of patients receiving CVC (20%) achieved at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo (10%).[2] However, the primary endpoint, a two-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis, was not met.[2][3] The final analysis of the CENTAUR study at year two corroborated the antifibrotic effects observed at year one.[4]
Conversely, the larger AURORA Phase 3 trial failed to demonstrate the efficacy of CVC. At the 12-month analysis, the primary endpoint of fibrosis improvement by at least one stage without worsening of steatohepatitis was achieved by 22.3% of patients on CVC, a rate similar to the 25.5% observed in the placebo group.[5]
For comparison, other agents in late-stage development for NASH have shown varying results. Obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, demonstrated a significant improvement in liver fibrosis in the Phase 3 REGENERATE trial. At 18 months, 22.4% of patients on the 25 mg dose of OCA achieved at least a one-stage improvement in fibrosis with no worsening of NASH, compared to 9.6% of patients on placebo.[6] Elafibranor, a peroxisome proliferator-activated receptor (PPAR) alpha/delta agonist, did not meet its primary endpoint of NASH resolution without worsening of fibrosis in the Phase 3 RESOLVE-IT trial.[7]
Table 1: Comparison of Primary Efficacy Endpoints in Key NASH Clinical Trials
| Trial (Drug) | Phase | Primary Endpoint | Treatment Arm (n) | Placebo Arm (n) | p-value |
| CENTAUR (Cenicriviroc) | 2b | ≥2-point improvement in NAS and no worsening of fibrosis (Year 1) | 16% (145) | 19% (144) | 0.52[2][8] |
| CENTAUR (Cenicriviroc) | 2b | ≥1-stage improvement in fibrosis and no worsening of steatohepatitis (Year 1 Secondary Endpoint) | 20% (145) | 10% (144) | 0.02[2][8] |
| AURORA (Cenicriviroc) | 3 | ≥1-stage improvement in fibrosis and no worsening of steatohepatitis (Month 12) | 22.3% | 25.5% | 0.21[5] |
| REGENERATE (Obeticholic Acid) | 3 | ≥1-stage improvement in fibrosis with no worsening of NASH (Month 18) | 22.4% (25 mg) | 9.6% | <0.0001[6] |
| RESOLVE-IT (Elafibranor) | 3 | NASH resolution without worsening of fibrosis (Interim Analysis) | 19.2% | 14.7% | Not statistically significant |
Experimental Protocols and Trial Design
The design of placebo-controlled trials for NASH therapies requires careful consideration of patient population, endpoints, and duration. The methodologies of the CENTAUR, AURORA, REGENERATE, and RESOLVE-IT trials are summarized below.
Cenicriviroc Trial Protocols
CENTAUR (Phase 2b): This was a randomized, double-blind, placebo-controlled, multinational study.[3]
-
Patient Population: 289 adults with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of ≥4, and liver fibrosis stages 1-3.[3][8]
-
Treatment Arms: Patients were randomized to receive Cenicriviroc 150 mg once daily or a placebo.[2][8] The randomization was 2:1:1 for CVC for 2 years, placebo for 1 year followed by CVC for 1 year, and placebo for 2 years.[2]
-
Primary Endpoint: Improvement in NAS by at least 2 points without worsening of fibrosis at year 1.[3][8]
-
Key Secondary Endpoints: Resolution of steatohepatitis with no worsening of fibrosis, and improvement in fibrosis by at least one stage with no worsening of steatohepatitis.[2][8] Liver biopsies were performed at screening, year 1, and year 2.[9]
AURORA (Phase 3): This was a global, multicenter, randomized, double-blind, placebo-controlled study.[5][10]
-
Patient Population: Approximately 2000 adults (aged 18-75) with biopsy-confirmed NASH and stage F2 or F3 fibrosis.[10][11]
-
Treatment Arms: Patients were randomized 2:1 to receive Cenicriviroc 150 mg or placebo once daily.[10][11]
-
Primary Endpoint (Part 1): The proportion of subjects with at least a one-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.[5][10][11]
-
Primary Endpoint (Part 2): Time to first occurrence of adjudicated events including death, progression to cirrhosis, liver transplant, MELD score ≥ 15, ascites, or hospitalization due to liver decompensation.[10][11]
Alternative Agent Trial Protocols
REGENERATE (Obeticholic Acid - Phase 3): A multicenter, randomized, double-blind, placebo-controlled study.[12]
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis stage F2 or F3.[12]
-
Treatment Arms: Patients were randomized 1:1:1 to receive placebo, OCA 10 mg, or OCA 25 mg daily.[12]
-
Primary Endpoint: A composite of either at least a one-stage improvement in liver fibrosis with no worsening of NASH, or NASH resolution with no worsening of liver fibrosis at an 18-month interim analysis.[12]
RESOLVE-IT (Elafibranor - Phase 3): A multicenter, randomized, double-blind, placebo-controlled study.[13]
-
Patient Population: Patients with NASH and fibrosis.
-
Treatment Arms: Patients were randomized to receive elafibranor 120 mg or placebo once daily.[10]
-
Primary Endpoint: NASH resolution without worsening of fibrosis at a 72-week interim analysis.
Cenicriviroc's Mechanism of Action: Targeting Inflammatory Pathways
Cenicriviroc is an oral, dual antagonist of the CCR2 and CCR5 chemokine receptors. These receptors play a crucial role in the inflammatory cascade that drives the progression of liver fibrosis in NASH.[14] CCR2 is primarily involved in the recruitment of monocytes to the liver, which then differentiate into pro-inflammatory macrophages.[15][16][17] CCR5 is expressed on various immune cells, including T-cells and macrophages, as well as on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[16][18] By blocking both receptors, CVC was hypothesized to exert both anti-inflammatory and anti-fibrotic effects.
Conclusion
The journey of Cenicriviroc in NASH clinical trials highlights the complexities of developing effective treatments for this multifactorial disease. While the dual CCR2/CCR5 antagonism showed a plausible anti-fibrotic mechanism and encouraging early-phase results, the lack of efficacy in the pivotal Phase 3 AURORA trial underscores the challenges of translating preclinical and Phase 2 findings to Phase 3 success. The comparative analysis with other agents like Obeticholic acid and Elafibranor provides a broader context of the current landscape of NASH drug development, emphasizing the need for robust trial designs, validated endpoints, and a deeper understanding of the underlying pathophysiology to bring effective therapies to patients.
References
- 1. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, placebo‐controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 4. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GENFIT: Announces Results from Interim Analysis of [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. researchgate.net [researchgate.net]
- 12. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 13. GENFIT: Positive 36-Month DSMB Recommendation For Continuation Of Phase 3 RESOLVE-IT Study Of Elafibranor In NASH [clinicalleader.com]
- 14. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of CCR2 and CCR5 for Hepatic Macrophage Polarization in Mice With Liver Parenchymal Cell-Specific NEMO Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of CCR2 and CCR5 for Hepatic Macrophage Polarization in Mice With Liver Parenchymal Cell-Specific NEMO Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Cenicriviroc and Other CCR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Cenicriviroc, a dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2/CCR5), with other CCR antagonists, primarily focusing on the CCR5 antagonists Maraviroc and Vicriviroc. The information is supported by data from clinical trials and outlines methodologies for key safety assessment experiments.
Mechanism of Action: CCR Antagonism
C-C chemokine receptor antagonists are a class of drugs that block the entry of inflammatory cells or pathogens, such as HIV, into cells by inhibiting the interaction between chemokines and their receptors. Cenicriviroc uniquely targets both CCR2 and CCR5, receptors involved in inflammatory and fibrogenic pathways. Maraviroc and Vicriviroc are selective for CCR5, a key co-receptor for HIV-1 entry into T-cells.
Comparative Safety Profile from Clinical Trials
The following table summarizes the key adverse events observed in major clinical trials for Cenicriviroc (CENTAUR study), Maraviroc (MOTIVATE studies), and Vicriviroc (VICTOR-E1 study). It is important to note that direct comparison of adverse event rates across different clinical trials can be challenging due to variations in study design, patient populations, and duration.
| Adverse Event Category | Cenicriviroc (CENTAUR - Year 1)[1][2] | Maraviroc (MOTIVATE - 5 Years)[3] | Vicriviroc (VICTOR-E1 - 48 Weeks)[4][5] |
| Most Common AEs (>2%) | Fatigue (2.8%), Diarrhea (2.1%) | Serious Infections (12%), AIDS Events (8%) | N/A (Rates reported per 100 subject-years) |
| Gastrointestinal | Diarrhea (2.1%) | N/A | N/A |
| Neurological | Headache | N/A | N/A |
| General | Fatigue (2.8%) | N/A | N/A |
| Malignancies | N/A | 6% | N/A |
| Cardiac Events | N/A | 3% | N/A |
| Hepatic Events | N/A | Hepatic Failure (0.5%) | N/A |
| Discontinuation due to AEs | N/A | N/A | 9 of 113 subjects (8%)[6] |
N/A: Data not specifically reported in the provided search results in a comparable format.
In the CENTAUR study, Cenicriviroc was generally well-tolerated, with a safety profile comparable to placebo.[1][2] The most frequent treatment-emergent adverse events of at least moderate severity were fatigue and diarrhea.[2] Long-term data from a rollover study confirmed the favorable safety profile of Cenicriviroc, with the most common treatment-related adverse events being diarrhea, abdominal pain, and nausea.[7]
The five-year safety evaluation of Maraviroc in the MOTIVATE studies showed it to be generally safe in treatment-experienced participants.[3] The most common serious adverse events were infections.[3] While early concerns existed about hepatotoxicity with the CCR5 antagonist class, hepatic failure was uncommon with Maraviroc.[3]
The VICTOR-E1 trial for Vicriviroc showed that the rates of adverse events were generally mild-to-moderate.[4][5] An initial concern regarding malignancies in an earlier Phase 2 study was not confirmed in larger Phase 3 trials.[3]
Experimental Protocols for Safety Assessment
Standard preclinical and clinical safety assessments for CCR antagonists involve a battery of in vitro and in vivo tests to evaluate potential toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate and incubate overnight.[8]
-
Compound Treatment: Add serial dilutions of the test compound (e.g., Cenicriviroc, Maraviroc, or Vicriviroc) to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] The amount of absorbance is proportional to the number of viable cells.[10]
In Vitro Hepatotoxicity Assay Using Primary Human Hepatocytes
This assay evaluates the potential for drug-induced liver injury.
Methodology:
-
Hepatocyte Plating: Thaw and seed cryopreserved primary human hepatocytes in collagen-coated 96- or 384-well plates.[12][13]
-
Compound Treatment: After cell attachment and recovery, treat the hepatocytes with various concentrations of the test compound for a defined period (e.g., 24-48 hours).
-
Viability Assessment: Assess cell viability using methods such as the ATP assay, which measures the level of intracellular ATP as an indicator of cell health.[12] A decrease in ATP levels suggests cytotoxicity.
-
Enzyme Leakage: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium. Increased levels indicate hepatocyte membrane damage.
-
Microscopy: Visually inspect the cells for morphological changes indicative of toxicity, such as cell rounding, detachment, and necrosis.[13]
Cardiovascular Safety Screening (hERG Potassium Channel Assay)
This assay assesses the potential of a drug to cause QT interval prolongation, a risk factor for cardiac arrhythmias.
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG potassium channel.[14]
-
Patch Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.[14][15]
-
Compound Application: Apply the test compound at various concentrations to the cells while continuously recording the hERG current.[14]
-
Data Analysis: Measure the peak tail current of the hERG channel before and after compound application to determine the percentage of inhibition.[14] Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.[15]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical safety assessment of a new CCR antagonist.
References
- 1. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 2. New Data from CENTAUR Phase 2b Clinical Study Supports Continued Development of Cenicriviroc (CVC) in Ongoing Phase 3 AURORA Trial [prnewswire.com]
- 3. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicriviroc in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. resources.revvity.com [resources.revvity.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Validation of Cenicriviroc in Nonalcoholic Steatohepatitis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cenicriviroc's (CVC) performance in clinical trials for Nonalcoholic Steatohepatitis (NASH) with other therapeutic alternatives. The data presented is based on published research findings, with a focus on quantitative outcomes and experimental methodologies.
Cenicriviroc, a dual antagonist of C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5), has been investigated as a potential treatment for liver fibrosis in adults with NASH. Its mechanism of action targets the inflammatory pathways that contribute to liver damage. This guide summarizes the key clinical trial findings for CVC and places them in the context of other agents in the NASH therapeutic landscape.
Cenicriviroc: Comparison of Phase 2b and Phase 3 Clinical Trial Outcomes
The development of Cenicriviroc for NASH has been marked by conflicting results between its Phase 2b (CENTAUR) and Phase 3 (AURORA) clinical trials. While the CENTAUR study demonstrated a significant anti-fibrotic effect, the larger AURORA study was terminated early due to a lack of efficacy. This discrepancy is a critical point of analysis for understanding the therapeutic potential of CVC.
Quantitative Data Summary
| Endpoint | CENTAUR (Phase 2b) - Year 1[1][2] | AURORA (Phase 3) - Month 12[3] |
| Primary Endpoint | ≥2-point improvement in NAS and no worsening of fibrosis | ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis |
| Cenicriviroc | 16% | 22.3% |
| Placebo | 19% | 25.5% |
| p-value | 0.52 | 0.21 |
| Key Secondary Endpoint | Improvement in fibrosis by ≥1 stage and no worsening of SH | Resolution of steatohepatitis and no worsening of fibrosis |
| Cenicriviroc | 20% | 23.0% |
| Placebo | 10% | 27.2% |
| p-value | 0.02 | 0.21 |
Experimental Protocols
CENTAUR (NCT02217475) Study Design[4]
The CENTAUR study was a Phase 2b, randomized, double-blind, placebo-controlled, multinational trial.
-
Population : Adults with histological evidence of NASH, a Nonalcoholic Fatty Liver Disease Activity Score (NAS) of ≥ 4, and liver fibrosis (stages 1-3).
-
Intervention : Participants were randomized to receive either 150 mg of Cenicriviroc or a placebo once daily.
-
Primary Outcome : The primary endpoint was the proportion of subjects with a ≥2-point improvement in NAS and no worsening of fibrosis at year 1.
-
Key Secondary Outcome : A key secondary endpoint was the proportion of subjects with an improvement in fibrosis by ≥1 stage with no worsening of steatohepatitis.
AURORA (NCT03028740) Study Design[5][6][7]
The AURORA study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to confirm the efficacy and safety of Cenicriviroc.
-
Population : Approximately 2000 adults aged 18-75 years with histological evidence of NASH and Stage F2 or F3 fibrosis.
-
Intervention : Participants were randomized 2:1 to receive 150 mg of Cenicriviroc or a placebo orally once daily.
-
Primary Outcome : The primary efficacy endpoint for Part 1 was the proportion of subjects with a ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.
-
Status : The study was terminated early due to a lack of efficacy based on a planned interim analysis.[4]
Signaling Pathways and Experimental Workflow
The therapeutic rationale for Cenicriviroc is based on its ability to block the CCR2 and CCR5 signaling pathways, which are crucial in the recruitment of inflammatory cells to the liver, a key process in the progression of NASH and fibrosis.
Caption: Cenicriviroc blocks CCR2 and CCR5 receptors on inflammatory cells.
Caption: Simplified workflow of the CENTAUR and AURORA clinical trials.
Comparison with Alternative NASH Therapies
The landscape of NASH drug development is rapidly evolving, with several candidates targeting different pathways. Here, we compare the pivotal trial results of Cenicriviroc with other notable agents.
Quantitative Data Summary of Alternative Agents
| Drug (Trial) | Mechanism of Action | Primary Endpoint | Drug (%) | Placebo (%) | p-value |
| Obeticholic Acid (REGENERATE)[5][6][7][8][9] | FXR Agonist | ≥1 stage fibrosis improvement with no worsening of NASH | 22.4% (25mg) | 9.6% | <0.0001 |
| Selonsertib (STELLAR-3 & STELLAR-4)[10][11][12][13][14] | ASK1 Inhibitor | ≥1 stage fibrosis improvement with no worsening of NASH | 9.3% (18mg, STELLAR-3) 14.4% (18mg, STELLAR-4) | 13.2% (STELLAR-3) 12.8% (STELLAR-4) | 0.49 (STELLAR-3) 0.56 (STELLAR-4) |
| Resmetirom (MAESTRO-NASH)[15][16][17][18] | THR-β Agonist | NASH resolution with no worsening of fibrosis AND Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score | 25.9% (80mg) / 29.9% (100mg) 24.2% (80mg) / 25.9% (100mg) | 9.7% 14.2% | <0.001 (both endpoints and doses) |
This comparative data highlights the challenges in NASH drug development, with several agents failing to meet their primary endpoints in late-stage trials. The conflicting results of Cenicriviroc's Phase 2 and Phase 3 trials underscore the complexities of this disease and the difficulty in translating promising early-phase results into definitive clinical efficacy. Researchers and drug development professionals should consider these findings when evaluating novel therapeutic strategies for NASH.
References
- 1. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 2. Cenicriviroc Versus Placebo for the Treatment of Nonalcoholic Steatohepatitis with Liver Fibrosis: Results from the Year 1 Primary Analysis of the Phase 2b CENTAUR Study [natap.org]
- 3. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 8. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 9. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gilead.com [gilead.com]
- 11. Gilead’s selonsertib fails in second Phase III trial for NASH [clinicaltrialsarena.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gi.org [gi.org]
- 16. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cenicriviroc's performance against standard-of-care in HIV models
A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of the dual CCR2/CCR5 antagonist Cenicriviroc in comparison to the standard-of-care antiretroviral agent, Efavirenz, in treatment-naive HIV-1 infected adults.
This guide provides a comprehensive analysis of Cenicriviroc's performance against a standard-of-care regimen in HIV-1 treatment. The data presented is primarily drawn from a significant 48-week, randomized, double-blind, double-dummy phase 2b clinical trial (NCT01338883), which evaluated the efficacy and safety of Cenicriviroc (CVC) compared to Efavirenz (EFV) in treatment-naive adults infected with CCR5-tropic HIV-1.[1][2][3]
Performance Benchmark: Cenicriviroc vs. Efavirenz
The pivotal phase 2b study provides a direct comparison of Cenicriviroc with Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is a component of standard-of-care antiretroviral therapy (ART).[4][5] Both drugs were administered in combination with emtricitabine/tenofovir disoproxil fumarate (FTC/TDF).[1][2]
Efficacy Outcomes
The primary efficacy endpoint of the study was virologic success, defined as achieving an HIV-1 RNA level of less than 50 copies/mL.[1][2] The results at both 24 and 48 weeks are summarized below.
Table 1: Virologic Success (HIV-1 RNA <50 copies/mL) [1][2][3][6][7]
| Treatment Arm | Week 24 | Week 48 |
| Cenicriviroc 100 mg + FTC/TDF | 76% | 68% |
| Cenicriviroc 200 mg + FTC/TDF | 73% | 64% |
| Efavirenz 600 mg + FTC/TDF | 71% | 50% |
At the 24-week primary endpoint, both Cenicriviroc arms demonstrated similar rates of virologic success compared to the Efavirenz arm.[1][2][8] By week 48, the Cenicriviroc arms maintained higher rates of virologic success.[1][2][6]
Further analysis based on baseline viral load is presented below.
Table 2: Virologic Success at Week 48 by Baseline Viral Load [1]
| Treatment Arm | Baseline HIV-1 RNA <100,000 copies/mL | Baseline HIV-1 RNA ≥100,000 copies/mL |
| Cenicriviroc 100 mg + FTC/TDF | 69% | 60% |
| Cenicriviroc 200 mg + FTC/TDF | 69% | 50% |
| Efavirenz 600 mg + FTC/TDF | 50% | 50% |
Immunologic and Inflammatory Markers
Beyond virologic suppression, the study also investigated the impact on CD4+ T-cell counts and markers of inflammation.
Table 3: Immunologic and Biomarker Changes [1]
| Parameter | Cenicriviroc 100 mg | Cenicriviroc 200 mg | Efavirenz 600 mg |
| Mean CD4+ Cell Count Increase at Week 48 (cells/μl) | 205 | 211 | 147 |
| Change in Soluble CD14 (sCD14) Levels | Decreased | Decreased | Increased |
| Change in Total Cholesterol | Decreased | Decreased | Increased |
| Change in LDL Cholesterol | Decreased | Decreased | Increased |
Cenicriviroc treatment was associated with a decrease in the inflammatory biomarker sCD14, which has been linked to mortality in HIV-infected individuals.[6] This contrasts with an increase observed in the Efavirenz arm.[1][6]
Safety and Tolerability
Cenicriviroc demonstrated a favorable safety profile compared to Efavirenz.
Table 4: Adverse Events [1][7]
| Adverse Event Category | Cenicriviroc (100mg & 200mg) | Efavirenz 600 mg |
| Any Adverse Event | 88% (100mg), 84% (200mg) | 96% |
| Grade ≥2 Treatment-Related Adverse Events | Less Frequent | More Frequent |
| Discontinuations due to Adverse Events | 1% | 14% |
| Most Frequent Treatment-Related AEs (≥5%) | Nausea (12%), Headache (10%), Diarrhea (7%), Abnormal Dreams (7%) | Consistent with known profile |
Treatment-related adverse events of at least grade 2 were less frequent in participants receiving Cenicriviroc.[1] Discontinuations due to adverse events were notably lower in the Cenicriviroc arms compared to the Efavirenz arm.[7] The most common side effects in the Efavirenz group were neuropsychiatric in nature.[9]
Experimental Protocols
The data presented is based on the methodology of the NCT01338883 clinical trial.
Study Design
This was a 48-week, randomized, double-blind, double-dummy, phase 2b study conducted at 43 institutions in the USA and Puerto Rico.[1][2] A total of 143 treatment-naive HIV-1 infected adults with CCR5-tropic virus were randomized in a 2:2:1 ratio to receive Cenicriviroc 100 mg, Cenicriviroc 200 mg, or Efavirenz 600 mg, each in combination with FTC/TDF.[1][2]
Key Methodologies
-
Virologic Assessment: HIV-1 RNA levels in the blood were measured at baseline and at regular intervals throughout the study. The primary efficacy endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 24.[1][2]
-
Immunologic Assessment: CD4+ T-cell counts were monitored to assess immune reconstitution.
-
Safety and Tolerability: Adverse events were monitored and graded according to the National Institute of Allergy and Infectious Diseases Division of AIDS toxicity grading scale. Laboratory parameters, including lipid profiles, were also assessed.[1]
-
Biomarker Analysis: Levels of inflammatory markers such as soluble CD14 (sCD14) and C-C chemokine ligand type 2 (CCL2) were measured to evaluate the anti-inflammatory effects of Cenicriviroc.[1]
Mechanism of Action and Signaling Pathways
Cenicriviroc's unique dual antagonism of CCR5 and CCR2 offers a distinct mechanism of action compared to the standard-of-care NNRTIs like Efavirenz.
Cenicriviroc: Dual CCR5/CCR2 Antagonism
Cenicriviroc is an entry inhibitor that blocks the CCR5 co-receptor on the surface of CD4+ T-cells, which is the primary co-receptor used by R5-tropic HIV-1 to enter and infect these cells.[10] By blocking CCR5, Cenicriviroc prevents the virus from fusing with the host cell membrane.[10]
Additionally, Cenicriviroc is a potent antagonist of the CCR2 receptor.[1] The CCR2/CCL2 signaling pathway is implicated in inflammatory processes, and its blockade may contribute to the observed anti-inflammatory effects of Cenicriviroc.[10] This dual mechanism is believed to not only inhibit viral replication but also modulate the chronic inflammation associated with HIV infection.[8]
Caption: Cenicriviroc's dual mechanism of action.
Efavirenz: Non-Nucleoside Reverse Transcriptase Inhibition
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][11] It works by directly binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.[5][12] This binding induces a conformational change in the enzyme, which in turn inhibits its activity and prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[11][12]
Caption: Efavirenz's mechanism of action.
Experimental Workflow: Phase 2b Trial
The workflow of the NCT01338883 clinical trial is outlined below.
Caption: Phase 2b clinical trial workflow.
References
- 1. A 48-week randomized phase 2b study evaluating cenicriviroc versus efavirenz in treatment-naive HIV-infected adults with C-C chemokine receptor type 5-tropic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 48-week randomized phase 2b study evaluating cenicriviroc versus efavirenz in treatment-naive HIV-infected adults with C-C chemokine receptor type 5-tropic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cenicriviroc: 48 week results compared to efavirenz | HIV i-Base [i-base.info]
- 7. Tobira Therapeutics Inc. Presents Positive 48-Week Data From Phase 2b Trial of Cenicriviroc in Treatment-Naïve HIV Infection at the 14th European AIDS Conference - BioSpace [biospace.com]
- 8. thebodypro.com [thebodypro.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Cenicriviroc Mesylate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Cenicriviroc mesylate in a research environment, ensuring operational safety and regulatory compliance.
For researchers and scientists in the fast-paced world of drug development, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a dual CCR2 and CCR5 antagonist. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is crucial to maintain a safe laboratory environment and to ensure compliance with environmental regulations.[1][2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential environmental impact.
| Property | Value |
| Appearance | Solid[1] |
| Melting/Freezing Point | 145.5-147.5°C[1] |
| Water Solubility | No data available[1] |
| Flammability | Product is not flammable[2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[2] |
| HMIS-ratings | Health: 0, Fire: 0, Reactivity: 0[2] |
| Water Hazard Class | 1 (Slightly hazardous for water)[2] |
Experimental Protocols: Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound in a laboratory setting. These steps are designed to minimize risk and ensure compliance with general laboratory waste guidelines.
Step 1: Waste Identification and Segregation
-
Initial Assessment: Determine the form of the this compound waste (e.g., pure compound, solutions, contaminated labware).
-
Segregation: Although not classified as hazardous, it is good practice to segregate this compound waste from other chemical waste streams to avoid accidental mixing with incompatible substances.
Step 2: Unused or Expired this compound (Solid Form)
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The original container is ideal if it is intact and can be securely closed.
-
Labeling: Label the container as "this compound for Disposal." Include the quantity and date of accumulation.
-
Disposal: Arrange for disposal through your institution's chemical waste management program. Follow their specific procedures for non-hazardous chemical waste.
Step 3: this compound Solutions
-
Aqueous Solutions: Given its "slightly hazardous for water" classification, avoid disposing of large quantities of this compound solutions down the drain.[2] Collect aqueous solutions in a designated, sealed, and clearly labeled waste container.
-
Organic Solvent Solutions: If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste. Dispose of it according to your institution's guidelines for the specific solvent used.
-
Labeling: Label the waste container with the full chemical names of all components, including solvents and their approximate concentrations.
Step 4: Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in a designated solid chemical waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.
-
Decontamination: Glassware that has come into contact with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) before washing. The rinsate should be collected and disposed of as chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all disposal activities must adhere to local, state, and federal regulations.[1] It is the responsibility of the researcher to be aware of and comply with their institution's specific waste management policies. This substance is not found on the P or U lists of hazardous wastes.[3][4][5][6]
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
Personal protective equipment for handling Cenicriviroc mesylate
Essential Safety and Handling Guide for Cenicriviroc Mesylate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational handling and disposal, establishing a foundation of trust in laboratory safety practices.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, the Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance.[1][2] However, as with any chemical compound in a research setting, prudent safety measures are essential to minimize exposure.
| Parameter | Value | Source |
| CAS Number | 497223-28-6 | [1] |
| Molecular Formula | C₄₂H₅₆N₄O₇S₂ | [1] |
| Form | Powder | [3] |
| Occupational Exposure Limit (OEL) | Not established | [4][5] |
| Storage Temperature | 4°C, sealed away from moisture | [4] |
| Solvent Storage | -80°C (6 months); -20°C (1 month) | [4] |
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is mandatory to prevent inhalation and skin contact.[4] Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as a critical final barrier.[6]
Recommended Personal Protective Equipment:
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust particles.[4]
-
Eye Protection: Safety goggles with side-shields are required to protect against airborne particles.[4]
-
Hand Protection: Wear protective, impermeable gloves.
-
Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[4]
Operational Protocols
Protocol for Weighing and Handling this compound Powder
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety goggles, and respirator).
-
Work Surface: Place a weighing paper on the analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully scoop the required amount of this compound powder onto the weighing paper. Perform all manipulations deep within the fume hood to minimize the escape of airborne particles.[7]
-
Closure: Tightly seal the main container of this compound immediately after dispensing.[4]
-
Transfer: Gently transfer the weighed powder to your experimental vessel.
-
Cleanup: Dispose of the weighing paper in the designated solid chemical waste container. Wipe down the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth in the chemical waste.
-
Final Steps: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water.
Emergency Procedures
Spill Cleanup Protocol
For minor spills of this compound powder, follow these steps. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[1][8]
-
Alert Personnel: Notify others in the immediate area of the spill.[8]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, safety goggles, lab coat, and double gloves.
-
Containment: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of the powder.[9]
-
Cleanup: Carefully wet the absorbent material with water to dampen the powder and prevent it from becoming airborne.[9] Use tongs or a scoop to collect the material and place it into a sealable plastic bag.[9][10]
-
Decontamination: Wipe the spill area with a damp cloth. Place all cleanup materials (gloves, cloths, etc.) into the same plastic bag.
-
Disposal: Seal the bag, label it as "Hazardous Waste" with the chemical name, and place it in the designated chemical waste container for disposal.[10][11]
-
Reporting: Report the incident to your laboratory supervisor.
First Aid Measures for Exposure
Immediate action is critical in the event of accidental exposure.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek prompt medical attention.
-
Skin Contact: Remove any contaminated clothing. Thoroughly rinse the affected skin with plenty of water.[1] If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1]
Disposal Plan
As a non-hazardous pharmaceutical, this compound waste must be disposed of responsibly to prevent environmental contamination.[12] Do not dispose of this chemical in the regular trash or sewer system.[3][13]
Protocol for Disposal of this compound Waste
-
Segregation: Keep all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, weighing papers), separate from other laboratory waste streams.[3][14]
-
Containment: Place all solid waste into a designated, clearly labeled, and sealed container for non-hazardous pharmaceutical waste. These containers are often white with a blue lid and marked "INCINERATION ONLY".[15]
-
Labeling: Ensure the waste container is clearly labeled with "Non-Hazardous Pharmaceutical Waste" and the name "this compound".[14]
-
Storage: Store the sealed waste container in a secure, designated area, inaccessible to unauthorized personnel, until it is collected by a licensed waste management vendor.[14]
-
Arrangement for Pickup: Contact your institution's EHS office to arrange for the collection and incineration of the waste by an approved environmental management vendor.[13]
-
Documentation: Maintain a record of the waste disposal for your laboratory's chemical inventory and safety records.
References
- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 2. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. westlab.com [westlab.com]
- 11. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 12. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 15. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
